2-Amino-5-chloro-4-picoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCJSWXMGENMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312362 | |
| Record name | 2-Amino-5-chloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36936-27-3 | |
| Record name | 2-Amino-5-chloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
2-Amino-5-chloro-4-picoline, also known as 5-Chloro-4-methylpyridin-2-amine, is a substituted pyridine derivative. Its unique structure, featuring an amino group, a chloro substituent, and a methyl group on the pyridine ring, makes it a valuable precursor in various synthetic endeavors.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 36936-27-3 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| IUPAC Name | 5-chloro-4-methylpyridin-2-amine |
| Synonyms | 2-Amino-5-chloro-4-methylpyridine, 5-Chloro-4-methyl-2-pyridinamine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 151.0 to 155.0 °C | |
| Boiling Point | 255.2 ± 35.0 °C (Predicted) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |
| Purity | >98.0% |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching. |
| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy, providing further structural information. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight, along with fragmentation patterns characteristic of the substituted pyridine structure. |
Synthesis and Reactivity
While a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not documented, a general synthetic strategy can be inferred from the synthesis of structurally similar compounds. A plausible route involves the chlorination of 2-amino-4-picoline.
Postulated Experimental Protocol for Synthesis
Disclaimer: The following protocol is a hypothetical procedure based on general organic chemistry principles and published methods for similar compounds, such as the chlorination of 2-aminopyridine.[1] This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.
Reaction: Chlorination of 2-amino-4-picoline.
Materials:
-
2-amino-4-picoline
-
Sodium hypochlorite (NaClO) solution
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-picoline in a suitable solvent.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite while maintaining the temperature at 10°C.
-
After the addition of NaClO, slowly add concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Continue stirring at 10°C for 2 hours, then allow the reaction to warm to 25°C and stir for an additional 4 hours.
-
Upon completion of the reaction, adjust the pH of the mixture with a sodium hydroxide solution to neutralize the acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The methyl group can potentially undergo oxidation or condensation reactions. This versatile reactivity makes it a valuable intermediate for building more complex molecules.
Applications in Research and Drug Development
This compound is a significant building block in the synthesis of pharmaceuticals and agrochemicals. Its structure is a key component in a variety of biologically active molecules.
Role as a Synthetic Intermediate
This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. For instance, it is utilized in the development of novel compounds with potential therapeutic applications, including agents targeting neurological disorders.
The following diagram illustrates a hypothetical synthetic workflow where this compound is used as a starting material for the synthesis of a more complex target molecule.
References
2-Amino-5-chloro-4-picoline chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Amino-5-chloro-4-picoline
This guide provides comprehensive technical information on this compound, also known by its IUPAC name, 5-Chloro-4-methylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers its chemical structure, nomenclature, physical properties, and a representative synthesis protocol.
Chemical Structure and Nomenclature
This compound is a substituted pyridine derivative. Picoline is the trivial name for methylpyridine. In this compound, the pyridine ring is substituted with an amino group, a chloro group, and a methyl group. Its formal IUPAC name is 5-Chloro-4-methylpyridin-2-amine.[1] It is also commonly referred to as 2-Amino-5-chloro-4-methylpyridine.[2] This compound serves as a valuable research reagent and building block in organic synthesis and medicinal chemistry.[3][4]
The logical relationship between the compound's various identifiers and its structure is outlined below.
Caption: Chemical Identity of 5-Chloro-4-methylpyridin-2-amine.
Physicochemical Properties
This compound is typically a white to light yellow solid or crystalline powder at room temperature.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-4-methylpyridin-2-amine | [1] |
| Synonym | This compound | [2] |
| CAS Number | 36936-27-3 | [1][3][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][5] |
| Molecular Weight | 142.59 g/mol | [1][5] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Melting Point | 151.0 to 155.0 °C | [2] |
| Purity | >98.0% | [2] |
| Physical State | Solid | [5] |
Experimental Protocols: Synthesis
A representative synthesis for a related compound, 2-amino-5-chloropyridine, involves the oxidative chlorination of 2-aminopyridine using sodium hypochlorite (NaClO) and hydrochloric acid (HCl).[6] This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents.[6]
Illustrative Protocol for Chlorination of an Aminopyridine Derivative:
-
Step 1: Reaction Setup
-
Step 2: Chlorination
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture while maintaining a constant low temperature.[6]
-
The reaction is held at this temperature for a set duration (e.g., 2 hours), followed by a period at a slightly elevated temperature (e.g., 25°C for 4 hours) to ensure completion.[6]
-
-
Step 3: Work-up and Isolation
-
The reaction mixture is neutralized by adjusting the pH.
-
The aqueous solution is extracted with an organic solvent, such as dichloroethane.[6]
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[7]
-
-
Step 4: Purification
-
The crude product can be further purified by standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.
-
The workflow for this generalized synthesis is depicted in the diagram below.
Caption: Generalized workflow for aminopyridine chlorination.
References
- 1. scbt.com [scbt.com]
- 2. 2-Amino-5-chloro-4-methylpyridine | 36936-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 36936-27-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labproinc.com [labproinc.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
2-Amino-5-chloro-4-picoline molecular weight and formula
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-chloro-4-picoline
This technical guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C6H7ClN2[1] |
| Molecular Weight | 142.59 g/mol [1] |
Structural and Molecular Relationships
The identity of a chemical compound is fundamentally defined by its name, molecular formula, and corresponding molecular weight. The logical relationship between these identifiers for this compound is illustrated in the following diagram.
Caption: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-picoline from 2-amino-4-picoline
This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-chloro-4-picoline, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the chlorination of 2-amino-4-picoline. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as 2-amino-5-chloro-4-methylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules. The synthesis of this compound from the readily available starting material, 2-amino-4-picoline, is a crucial step in the preparation of more complex pharmaceutical agents. This guide details a practical and efficient method for this transformation.
Reaction Pathway
The synthesis of this compound from 2-amino-4-picoline is achieved through an electrophilic aromatic substitution reaction, specifically a chlorination. The amino group at the 2-position and the methyl group at the 4-position of the pyridine ring direct the incoming electrophile (a chloronium ion or its equivalent) to the 5-position.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from a method for the chlorination of 2-aminopyridine and is expected to be effective for the synthesis of this compound.[1]
Materials:
-
2-Amino-4-picoline
-
Sodium hypochlorite (NaClO) solution (e.g., 13% w/v)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-4-picoline (0.053 mol, 5.73 g). Place the flask in an ice-water bath to maintain a temperature of 10°C.
-
Addition of Reagents: Under continuous stirring, add a 13% (w/v) solution of sodium hypochlorite (0.11 mol). Subsequently, slowly add concentrated hydrochloric acid (0.3 mol) dropwise via the dropping funnel. Maintain the reaction temperature at 10°C for 2 hours.
-
Reaction Progression: After the initial 2-hour period, raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Work-up: Upon completion, cool the reaction mixture to 10°C using an ice-water bath to quench the reaction. Adjust the pH of the solution to approximately 8-9 using a sodium hydroxide solution.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to light yellow crystalline solid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactant | ||
| Starting Material | 2-Amino-4-picoline | [2] |
| Molecular Weight | 108.14 g/mol | [2] |
| Product | ||
| Product Name | This compound | [3] |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 151.0 to 155.0 °C | |
| Purity (Typical) | >98.0% | |
| Reaction Conditions | ||
| Expected Yield | ~72% | [1] |
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
-
2-Amino-4-picoline and this compound are harmful if swallowed.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Sodium hypochlorite is an oxidizing agent and should be handled with care.
Conclusion
The synthesis of this compound from 2-amino-4-picoline via direct chlorination is a feasible and efficient method. The use of readily available and inexpensive reagents such as sodium hypochlorite and hydrochloric acid makes this process suitable for laboratory-scale synthesis.[1] The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of pyridine-based pharmaceutical intermediates.
References
Spectroscopic Profile of 2-Amino-5-chloro-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-5-chloro-4-picoline (also known as 2-amino-5-chloro-4-methylpyridine). This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed data and methodologies for the structural elucidation of this important chemical entity.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic techniques for this compound. Where direct experimental data is not publicly available, predicted values based on spectral data of closely related isomers and derivatives are provided to guide analytical efforts.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet | 1H | H-6 (Aromatic) |
| ~6.5-6.7 | Singlet | 1H | H-3 (Aromatic) |
| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2-2.4 | Singlet | 3H | -CH₃ |
Predicted data is based on analysis of isomers such as 2-chloro-5-methylpyridin-4-amine.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~158-160 | C-2 (C-NH₂) |
| ~148-150 | C-6 |
| ~145-147 | C-4 (C-CH₃) |
| ~118-120 | C-5 (C-Cl) |
| ~108-110 | C-3 |
| ~17-19 | -CH₃ |
Predicted data is based on analysis of substituted picoline and chloropyridine derivatives.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium-Strong, Sharp | N-H Stretch (Asymmetric) |
| 3300-3400 | Medium-Strong, Sharp | N-H Stretch (Symmetric) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2900-3000 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1600-1650 | Strong | N-H Scissoring |
| 1550-1600 | Strong | Aromatic C=C Stretch |
| 1450-1500 | Strong | Aromatic C=C Stretch |
| 1000-1100 | Strong | C-Cl Stretch |
Data is based on typical vibrational frequencies for substituted pyridines and the availability of an ATR-IR spectrum on SpectraBase.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 142/144 | High | [M]⁺ / [M+2]⁺ (presence of Cl) |
| 127/129 | Medium | [M-CH₃]⁺ |
| 107 | Medium | [M-Cl]⁺ |
Data is based on the availability of a GC-MS spectrum on SpectraBase and expected fragmentation patterns.
Table 5: UV-Vis Spectroscopic Data (Predicted)
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~240-250 | ~10,000-15,000 | Ethanol |
| ~290-300 | ~5,000-8,000 | Ethanol |
Predicted data is based on the UV-Vis absorption characteristics of substituted aminopyridines.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more to achieve good signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transform with an appropriate window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as the blank.
-
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described.
Caption: Workflow for the structural elucidation of this compound.
Navigating the Solubility Landscape of 2-Amino-5-chloro-4-picoline: A Technical Guide for Researchers
For Immediate Release
Introduction
2-Amino-5-chloro-4-picoline is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its solubility profile is a fundamental physicochemical property that governs its behavior in various chemical processes, including reaction kinetics, purification, and formulation. An understanding of its solubility is paramount for optimizing synthetic routes and ensuring the successful development of novel chemical entities.
Solubility Profile of this compound
A thorough review of available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in a range of organic solvents. The currently available information is qualitative in nature.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[1] |
It is important to note that "soluble" is a descriptive term and does not provide the concentration limits necessary for many research and development applications. To address this data gap, a robust experimental protocol for the quantitative determination of solubility is provided in the following section.
Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method
The following protocol details the isothermal equilibrium (shake-flask) method, a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.
Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve equilibrium. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, this guide provides the available qualitative information and a detailed, robust experimental protocol for its determination. The provided methodology will enable researchers to generate the necessary data to support their work in drug discovery, chemical synthesis, and materials science, ultimately facilitating the advancement of their research objectives.
References
Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 2-Amino-5-chloro-4-picoline, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the available data for these physical properties and furnishes detailed experimental protocols for their determination.
Core Physicochemical Data
The precise determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Below is a summary of the available data for this compound and its close structural analogs.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | 151.0 - 155.0 | Not available |
| 2-Amino-5-chloropyridine | 135 - 138 | 257.8 at 760 mmHg |
| 2-Amino-4-picoline | 96 - 101 | 230 at 760 mmHg |
Experimental Protocols
Accurate determination of melting and boiling points requires meticulous experimental technique. The following sections detail standardized methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.
-
Determination: For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to a liquid state for this procedure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Place a small amount of molten this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the Thiele tube's oil bath.
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Determination: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.
Experimental Workflow Visualization
To provide context for the application of this compound, the following diagram illustrates a generalized synthesis pathway for a related compound, 2-amino-5-chloropyridine, from 2-aminopyridine. This showcases a typical experimental workflow in organic synthesis.
Caption: Generalized workflow for the synthesis of 2-amino-5-chloropyridine.
This guide provides essential data and methodologies for researchers and professionals working with this compound. The provided protocols and reference data will aid in the accurate characterization and utilization of this important chemical intermediate.
References
Commercial Availability and Synthetic Pathways of 2-Amino-5-chloro-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-Amino-5-chloro-4-picoline, also known as 2-Amino-5-chloro-4-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details its chemical properties, lists prominent commercial suppliers, and provides an illustrative synthetic protocol.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][3] Its fundamental properties are summarized below, compiled from various suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 36936-27-3 | [1][3][4][5][6] |
| Molecular Formula | C6H7ClN2 | [1][5][6] |
| Molecular Weight | 142.59 g/mol | [1][5][6] |
| Purity | ≥98% (HPLC/T) | [1][3][6] |
| Melting Point | 151.0 to 155.0 °C | [3][6] |
| Appearance | White to Light yellow powder/crystal | [1][3] |
| Storage | Ambient to 0-8 °C | [1][5] |
Commercial Suppliers
This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The following table lists several vendors, though availability and pricing are subject to change.
| Supplier | Product Name | Purity | Notes |
| --INVALID-LINK-- | 2-Amino-5-chloro-4-methylpyridine | >98.0%(T) | Available from global warehouses.[3] |
| --INVALID-LINK-- | This compound | 98%-99% | Lists multiple suppliers from various regions.[4] |
| --INVALID-LINK-- | 2-Amino-5-chloro-4-methylpyridine | ≥ 98% (HPLC) | Notes its utility in pharmaceutical and agrochemical synthesis.[1] |
| --INVALID-LINK-- | 2-Amino-5-chloro-4-methylpyridine | Min. 98.0 (T) | Provides basic physical and chemical properties.[6] |
| --INVALID-LINK-- | This compound | Not specified | For professional manufacturing and research use only.[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route involves the reduction of a nitro-substituted pyridine precursor. The following protocol is adapted from a method described for the preparation of 2-chloro-4-iodo-5-methylpyridine, where 2-amino-5-chloro-4-methylpyridine is a key intermediate.[7]
Experimental Protocol: Reduction of 2-chloro-4-nitro-5-methylpyridine N-oxide
This procedure outlines the reduction of the nitro group to an amine, a crucial step in forming the target compound.
Materials:
-
2-chloro-4-nitro-5-methylpyridine N-oxide
-
Glacial acetic acid
-
Reduced iron powder
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a 50mL reaction flask, suspend 2-chloro-4-nitro-5-methylpyridine N-oxide (1.5g, 8.0mmol) in glacial acetic acid (30mL).[7]
-
Addition of Reducing Agent: While stirring at room temperature, add reduced iron powder (3.0g, 54mmol) to the suspension.[7]
-
Heating: Heat the reaction mixture to 100°C and maintain stirring for 1 hour.[7]
-
Work-up: After the reaction is complete, pour the mixture into a 5M sodium hydroxide solution to neutralize the acetic acid, adjusting the pH to approximately 9-10.[7]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30mL).[7]
-
Washing: Combine the organic phases and wash with a saturated sodium chloride solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the crude product.[7]
-
Purification: The resulting yellow powder can be further purified by column chromatography to yield the final product, 2-amino-5-chloro-4-methylpyridine (0.92g, 81% yield).[7]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship in Synthesis
The synthesis follows a standard chemical logic for the reduction of an aromatic nitro group, a fundamental transformation in organic chemistry, particularly in the synthesis of amine-containing heterocyclic compounds.
Caption: Logical flow of the chemical transformation process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-chloro-4-methylpyridine | 36936-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 36936-27-3 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labproinc.com [labproinc.com]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-picoline: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-chloro-4-picoline, a valuable pyridine derivative in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-amino-4-picoline, and proceeds through a series of key intermediates involving nitration, diazotization, chlorination, and a final reduction. This document outlines detailed experimental methodologies for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Core Synthesis Pathway
The synthesis of this compound is a multi-step process that strategically introduces the desired chloro and amino functionalities onto the 4-picoline scaffold. The logical progression of the synthesis is depicted in the following workflow diagram.
Figure 1: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molar masses of the intermediates and reported yields.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Yield (%) |
| 1 | 2-Amino-4-picoline | 2-Amino-5-nitro-4-methylpyridine | 153.14 | ~42% |
| 2 | 2-Amino-5-nitro-4-methylpyridine | 2-Hydroxy-5-nitro-4-methylpyridine | 154.12 | High |
| 3 | 2-Hydroxy-5-nitro-4-methylpyridine | 2-Chloro-4-methyl-5-nitropyridine | 172.57 | High |
| 4 | 2-Chloro-4-methyl-5-nitropyridine | This compound | 142.59 | High |
Note: "High" indicates that while a specific numerical yield was not found for this exact transformation in the literature, similar reactions are reported with high efficiency.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of each key intermediate and the final product.
Step 1: Synthesis of 2-Amino-5-nitro-4-methylpyridine
This initial step involves the nitration of 2-amino-4-picoline. The amino group directs the electrophilic nitration primarily to the 5-position.
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 150 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 5-10°C.
-
Slowly add 50 g of 2-amino-4-methylpyridine to the cooled sulfuric acid under vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding 34 mL of fuming nitric acid to 34 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Slowly add the cooled nitrating mixture to the 2-amino-4-methylpyridine solution, maintaining the reaction temperature below 10°C.
-
After the addition is complete, place the reaction mixture in a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The color of the reaction mixture will change from light yellow to wine red.
-
After the reaction is complete, pour the mixture into ice.
-
Neutralize the solution with ammonia. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form between pH 5.0 and 5.5.
-
To isolate the desired 5-nitro isomer from the 3-nitro byproduct, dissolve the mixed precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.
-
Neutralize the filtrate with a 50% sodium hydroxide solution. The 2-amino-5-nitro-4-methylpyridine will precipitate at a pH between 4 and 5.
-
Filter the precipitate, wash with water, and dry to obtain the product. A reported yield for a similar nitration of 2-aminomethylpyridine is around 41.6% (crude).[1]
Step 2: Synthesis of 2-Hydroxy-5-nitro-4-methylpyridine
This step involves the conversion of the amino group of 2-amino-5-nitro-4-methylpyridine to a hydroxyl group via a diazotization reaction.
Experimental Protocol:
-
Dissolve the 2-amino-5-nitro-4-methylpyridine obtained from the previous step in dilute sulfuric acid and filter the solution.
-
Cool the filtrate to 0-2°C in an ice bath and add ice to the solution with vigorous stirring.
-
While maintaining the temperature around 0°C, slowly add a solution of sodium nitrite dropwise.
-
After the addition is complete, continue stirring the mixture at approximately 5°C for 30 minutes.
-
Upon completion of the reaction, filter the mixture.
-
Subject the filtrate to vacuum distillation. When approximately two-thirds of the filtrate has been distilled off, a light yellow solid of 2-hydroxy-5-nitro-4-methylpyridine will precipitate.
Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
The hydroxyl group of 2-hydroxy-5-nitro-4-methylpyridine is replaced with a chlorine atom in this step using a chlorinating agent like phosphorus oxychloride.
Experimental Protocol:
-
In a reaction vessel, mix the 2-hydroxy-5-nitro-4-methylpyridine with phosphorus oxychloride (POCl₃). Phosphorus pentachloride (PCl₅) can be used as a co-reagent.
-
Use trichlorophosphorus as a solvent.
-
Heat the reaction mixture to 110°C and maintain this temperature for 3 hours.
-
After the reaction is complete, remove the excess trichlorophosphorus by vacuum distillation.
-
Pour the residue into water, which will cause a light yellow precipitate of 2-chloro-4-methyl-5-nitropyridine to form.
-
Filter the precipitate to obtain the desired product. This type of chlorination reaction is generally high-yielding.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group of 2-chloro-4-methyl-5-nitropyridine to an amino group. A common and effective method for this transformation is the use of iron powder in an acidic medium.
Experimental Protocol:
-
To a solution of 2-chloro-4-methyl-5-nitropyridine in a mixture of acetic acid and absolute ethanol, slowly add iron powder while cooling the reaction in an ice-water bath.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, dilute the reaction mixture with water.
-
Adjust the pH of the solution to approximately 8 by the addition of an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography. This reduction is expected to proceed in high yield.[2]
This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to efficiently produce this key intermediate for their research and development endeavors. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales.
References
potential biological activity of 2-Amino-5-chloro-4-picoline derivatives
An In-Depth Technical Guide on the Potential Biological Activity of 2-Amino-5-chloro-4-picoline Derivatives
Introduction
This compound serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant potential for biological activity. These derivatives have garnered attention in drug discovery and development due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core typically involves several key steps. A common synthetic route begins with the nitration of 4-methylpyridine, followed by chlorination and subsequent reduction of the nitro group to an amine. This amine can then be acylated to produce a variety of amide derivatives.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung) | 5.2 |
| HCT116 (Colon) | 3.8 | |
| MCF7 (Breast) | 7.1 | |
| Derivative B | A549 (Lung) | 2.1 |
| HCT116 (Colon) | 1.5 | |
| MCF7 (Breast) | 4.3 | |
| Derivative C | A549 (Lung) | 8.9 |
| HCT116 (Colon) | 6.4 | |
| MCF7 (Breast) | 10.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
The logical workflow for the MTT assay is depicted below:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Certain derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative D | 16 | 32 | 64 |
| Derivative E | 8 | 16 | 32 |
| Derivative F | 32 | 64 | 128 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathway Inhibition
The anticancer effects of these compounds are often linked to their ability to inhibit protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
Derivatives of this compound represent a promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their precise mechanisms of action to facilitate their development as novel therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile chemical scaffold.
Methodological & Application
synthesis of 2-Amino-5-chloro-4-picoline step-by-step protocol
Application Notes: Synthesis of 2-Amino-5-chloro-4-picoline
Introduction
This compound, also known as 5-chloro-4-methylpyridin-2-amine, is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring amino, chloro, and methyl functional groups on a pyridine ring, allows for diverse subsequent chemical modifications. This document provides a detailed step-by-step protocol for the laboratory-scale synthesis of this compound. The described methodology follows a two-stage process: the initial synthesis of the intermediate 2-chloro-4-methyl-5-nitropyridine, followed by the selective reduction of the nitro group to yield the final amine product.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate, 2-chloro-4-methyl-5-nitropyridine, is first prepared and then reduced to the desired product.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Intermediate)
This intermediate is synthesized from 2-amino-4-methylpyridine in a three-step sequence: nitration, hydrolysis, and chlorination.[1]
Step 1.1: Nitration - Synthesis of 2-Amino-5-nitro-4-methylpyridine
-
Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Addition of Starting Material: While vigorously stirring, slowly add 2-amino-4-methylpyridine. Cool the flask in an ice bath to maintain the temperature between 5°C and 10°C.
-
Nitration: Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
Reaction: After the addition is complete, move the reaction mixture to a water bath and slowly heat it to approximately 60°C. Maintain this temperature for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.[1]
-
Work-up: Pour the reaction mixture over ice and neutralize it with ammonia until the pH is between 5.0 and 5.5. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form.
-
Purification: The crude product may contain the 2-amino-3-nitro-4-methylpyridine isomer. To purify, dissolve the precipitate in 10% dilute hydrochloric acid, filter to remove any oily substances, and then neutralize the filtrate with a 50% sodium hydroxide solution to a pH of 4 to 5. The deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine is then collected by filtration.[1]
Step 1.2: Hydrolysis - Synthesis of 2-Hydroxy-5-nitro-4-methylpyridine
-
Preparation: Dissolve the nitrated product from the previous step in dilute sulfuric acid and filter the solution.
-
Diazotization: Cool the filtrate to 0°C - 2°C in an ice bath. Add ice to the solution with vigorous stirring. Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at around 5°C.
-
Reaction: Continue stirring for 30 minutes after the addition is complete.
-
Isolation: The resulting 2-hydroxy-5-nitro-4-methylpyridine can be isolated from the reaction mixture.
Step 1.3: Chlorination - Synthesis of 2-Chloro-4-methyl-5-nitropyridine
-
Preparation: In a suitable reaction vessel, mix the 2-hydroxy-5-nitro-4-methylpyridine from the previous step with phosphorus pentachloride and phosphorus oxychloride (which can also serve as the solvent).
-
Reaction: Heat the mixture to 110°C and maintain this temperature for 3 hours.[1]
-
Work-up: After the reaction is complete, remove the excess phosphorus oxychloride by vacuum distillation.
-
Isolation: Carefully pour the residue into water. A light yellow precipitate of 2-chloro-4-methyl-5-nitropyridine will form. Collect the solid by filtration.
Part 2: Reduction - Synthesis of this compound
This final step involves the selective reduction of the nitro group of 2-chloro-4-methyl-5-nitropyridine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-chloro-4-methyl-5-nitropyridine synthesized in Part 1.
-
Addition of Reagents: Add ethanol as a solvent, followed by the slow addition of a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This reaction is exothermic, so cooling may be necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This should be done in an ice bath to control the exothermic neutralization.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product |
| 1.1 | 2-Amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 5-10°C then 60°C | ~15 h | 2-Amino-5-nitro-4-methylpyridine |
| 1.2 | 2-Amino-5-nitro-4-methylpyridine | Dilute H₂SO₄, NaNO₂ | Water | 0-5°C | 0.5 h | 2-Hydroxy-5-nitro-4-methylpyridine |
| 1.3 | 2-Hydroxy-5-nitro-4-methylpyridine | PCl₅, POCl₃ | POCl₃ | 110°C | 3 h | 2-Chloro-4-methyl-5-nitropyridine |
| 2 | 2-Chloro-4-methyl-5-nitropyridine | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux | 2-4 h (Monitored) | This compound |
Visualization of the Synthetic Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Utilization of 2-Amino-5-chloro-4-picoline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-chloro-4-picoline as a versatile building block in the synthesis of pharmaceutical intermediates. While direct, large-scale pharmaceutical applications of this compound are not as extensively documented as its isomer, 2-chloro-3-amino-4-picoline (CAPIC), its chemical functionalities offer significant potential for the synthesis of diverse molecular scaffolds.
This document will explore the synthesis of a key pharmaceutical intermediate for an HIV-1 reverse transcriptase inhibitor, using the synthesis of a Nevirapine precursor as a primary illustrative example due to the structural similarity of the starting materials. Furthermore, potential applications of this compound in widely used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, will be detailed with adaptable protocols.
Application Note 1: Synthesis of a Precursor for a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) based on Nevirapine Synthesis
The non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine is a critical component of antiretroviral therapy for HIV-1. A key building block for its synthesis is 2-chloro-3-amino-4-picoline (CAPIC). The synthesis of CAPIC often starts from the nitration of 2-amino-4-picoline, which yields a mixture of 2-amino-3-nitro-4-picoline and 2-amino-5-nitro-4-picoline. The 3-nitro isomer is then converted to CAPIC. The 5-nitro isomer is the direct precursor to this compound, highlighting the close synthetic relationship between these isomers.
Experimental Protocol: Synthesis of 2-Amino-3-nitro-4-picoline and 2-Amino-5-nitro-4-picoline
This protocol describes the nitration of 2-amino-4-picoline, which is a common starting point for the synthesis of precursors for both CAPIC and this compound.
Materials:
-
2-amino-4-picoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ammonia solution (NH₄OH)
-
10% Dilute hydrochloric acid (HCl)
-
50% Sodium hydroxide solution (NaOH)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2-amino-4-picoline to concentrated sulfuric acid while maintaining the temperature between 5-10°C with an ice bath.
-
Once the 2-amino-4-picoline is completely dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to approximately 60°C and maintain for 15 hours, or until the cessation of gas evolution.
-
Pour the reaction mixture over ice and neutralize with ammonia solution to a pH of 5.0-5.5 to precipitate a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.
-
Filter the precipitate. The isomers can be separated by fractional crystallization or chromatography. For separation via pH adjustment, dissolve the mixture in 10% dilute HCl, filter any insoluble material, and then neutralize the filtrate with a 50% NaOH solution. The 5-nitro isomer is reported to precipitate at a pH of 4-5.
Quantitative Data
The following table summarizes the key steps and reported yields for the synthesis of the nitrated precursors.
| Step | Reactants | Product(s) | Typical Yield |
| Nitration | 2-amino-4-picoline, H₂SO₄, HNO₃ | Mixture of 2-amino-3-nitro-4-picoline and 2-amino-5-nitro-4-picoline | Variable |
| Isomer Separation | Mixture of nitro-isomers | 2-amino-3-nitro-4-picoline and 2-amino-5-nitro-4-picoline (separated) | - |
| Reduction of 3-nitro isomer | 2-amino-3-nitro-4-picoline, Fe/HCl or H₂/Pd-C | 2,3-diamino-4-picoline | High |
| Sandmeyer Reaction | 2,3-diamino-4-picoline, NaNO₂, HCl, CuCl | 2-chloro-3-amino-4-picoline (CAPIC) | Moderate |
Diagrams
Caption: Synthetic workflow from 2-Amino-4-picoline to isomeric intermediates.
Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by Nevirapine.
Application Note 2: Potential Synthesis of Biaryl Pyridine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This compound can serve as a substrate in such reactions, with the chloro group being displaced.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reported yields for similar substrates.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 75-90 |
| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 70-85 |
| 3-Pyridylboronic acid | 2-Amino-4-methyl-5-(pyridin-3-yl)pyridine | 65-80 |
Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 3: Potential Synthesis of N-Aryl Aminopyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to synthesize N-substituted derivatives of this compound, which are of interest in medicinal chemistry.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The choice of ligand and base is crucial and may require optimization.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines, based on reported yields for similar substrates.
| Amine | Product | Expected Yield (%) |
| Aniline | N⁵-phenyl-4-methylpyridine-2,5-diamine | 70-85 |
| Morpholine | 5-(Morpholino)-4-methylpyridin-2-amine | 65-80 |
| Benzylamine | N⁵-benzyl-4-methylpyridine-2,5-diamine | 70-90 |
Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes and Protocols: Reactions of 2-Amino-5-chloro-4-picoline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-Amino-5-chloro-4-picoline with various electrophiles. This compound, also known as 2-Amino-5-chloro-4-methylpyridine, is a valuable building block in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure, featuring an amino group, a chloro substituent, and a methyl group on a pyridine ring, offers multiple reaction sites for electrophilic attack and functionalization.[3] These reactions are fundamental in the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as agrochemicals such as herbicides and fungicides.[1]
Overview of Reactivity
The reactivity of this compound is governed by the electronic properties of the pyridine ring and its substituents. The amino group is a strong activating group and a primary site for reaction with electrophiles, acting as a nucleophile.[3] The pyridine ring itself can undergo electrophilic substitution, with the position of attack influenced by the directing effects of the existing substituents. Furthermore, the chlorine atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[3]
A general workflow for the electrophilic functionalization of this compound is outlined below.
Caption: General workflow for the reaction of this compound with electrophiles.
Reactions with Common Electrophiles
This section details the protocols for the reaction of this compound with representative electrophiles.
Acylation: Synthesis of Amides
Acylation of the amino group is a common transformation used to introduce amide functionalities, which are prevalent in many pharmaceutical compounds.
Protocol: Acetylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(5-chloro-4-methylpyridin-2-yl)acetamide.
Quantitative Data for Representative Acylation Reactions
| Electrophile | Product | Solvent | Base | Yield (%) |
| Acetyl Chloride | N-(5-chloro-4-methylpyridin-2-yl)acetamide | DCM | Triethylamine | 85-95 |
| Benzoyl Chloride | N-(5-chloro-4-methylpyridin-2-yl)benzamide | THF | Pyridine | 80-90 |
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation of the amino group leads to the formation of secondary or tertiary amines, which can significantly alter the biological activity of the parent molecule.
Protocol: N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Addition of Reagents: Stir the mixture at 0 °C for 30 minutes, then add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.
Quantitative Data for Representative Alkylation Reactions
| Electrophile | Product | Solvent | Base | Yield (%) |
| Methyl Iodide | 5-chloro-N,4-dimethylpyridin-2-amine | DMF | NaH | 70-80 |
| Benzyl Bromide | N-benzyl-5-chloro-4-methylpyridin-2-amine | DMF | NaH | 65-75 |
Sulfonylation: Synthesis of Sulfonamides
The sulfonamide group is a key pharmacophore in a variety of drugs. The reaction with sulfonyl chlorides provides access to this important class of compounds.
Protocol: Synthesis of N-(5-chloro-4-methylpyridin-2-yl)benzenesulfonamide
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine, which acts as both solvent and base.
-
Addition of Reagents: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Representative Sulfonylation Reactions
| Electrophile | Product | Solvent | Base | Yield (%) |
| Benzenesulfonyl Chloride | N-(5-chloro-4-methylpyridin-2-yl)benzenesulfonamide | Pyridine | Pyridine | 75-85 |
| p-Toluenesulfonyl Chloride | N-(5-chloro-4-methylpyridin-2-yl)-4-methylbenzenesulfonamide | Pyridine | Pyridine | 80-90 |
Application in Drug Discovery: A Conceptual Pathway
Derivatives of this compound are being investigated for their potential as kinase inhibitors in cancer therapy. The general principle involves the synthesis of a molecule that can bind to the ATP-binding site of a target kinase, thereby inhibiting its activity and downstream signaling.
Caption: Conceptual pathway from this compound to a potential kinase inhibitor.
This diagram illustrates how chemical modifications of the starting material can lead to a compound that interacts with a biological target, ultimately affecting a cellular process like proliferation. The diverse reactions with electrophiles allow for the creation of a library of compounds for screening and optimization in drug discovery programs.[4]
References
Application Notes and Protocols for the N-Functionalization of 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-4-picoline is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and drug discovery. The amino group provides a key reactive site for N-functionalization, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the molecule. This strategic modification is crucial in the development of novel therapeutic agents, as N-substituted aminopyridines are known to interact with a variety of biological targets.[1] Functionalized aminopyridines are integral to the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] These derivatives have shown potential in a range of applications, including as antimicrobial and anti-inflammatory agents.[2]
This document provides detailed protocols for the N-alkylation and N-acylation of this compound, common and effective strategies for derivatization.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-functionalization of aminopyridines, based on established procedures for analogous aromatic amines.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
Data adapted from analogous reactions of aromatic amines.[3]
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Benzaldehyde | Sodium Borohydride | Methanol | Room Temp | 4-8 | 80-90 |
Data adapted from analogous reactions of aromatic amines.[3]
Table 3: N-Acylation with Acyl Chlorides
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl Chloride | DIPEA | CH₂Cl₂ | 0 to Room Temp | 2-4 | 90-95 |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 to Room Temp | 3-6 | 85-95 |
| Isobutyryl Chloride | Triethylamine | THF | 0 to Room Temp | 3-5 | 80-90 |
Data adapted from analogous reactions of amides and amines.[4]
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of the amino group of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the base to the suspension and stir the mixture at room temperature for 15-30 minutes.[3]
-
Add the alkyl halide dropwise to the reaction mixture.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone via the formation of an imine intermediate, which is subsequently reduced.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride) (1.5 eq)
-
Solvent (e.g., Methanol, 1,2-Dichloroethane)
-
Acetic acid (if using sodium cyanoborohydride)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the aldehyde or ketone in the appropriate solvent in a round-bottom flask.
-
If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[3]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3]
-
Slowly add the reducing agent to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]
-
Extract the aqueous residue with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 3: N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.3 eq)
-
Base (e.g., DIPEA, Pyridine) (1.5 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Deionized water
-
CH₂Cl₂
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride dropwise to the cooled mixture.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring by TLC.[4]
-
After completion of the reaction, pour the mixture into water and extract with CH₂Cl₂.[4]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[4]
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-acylation of this compound.
Caption: General mechanism of action for N-functionalized aminopyridine derivatives as enzyme inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Amino-5-chloro-4-picoline. This versatile pyridine derivative is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a chloro substituent at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that have revolutionized the synthesis of complex organic molecules. These reactions enable the formation of new bonds between a variety of organic fragments with high efficiency and selectivity. For this compound, the chlorine atom serves as a reactive handle for these transformations, allowing for the introduction of a wide range of functional groups at the 5-position of the pyridine ring.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, particularly with challenging substrates like chloropyridines.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented here is based on closely related 2-amino-5-halopyridine substrates and serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-halopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-halopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 | 75-88 |
Table 3: Sonogashira Coupling of 2-Amino-5-halopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | THF | 65 | 12 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 90 | 8 | 75-85 |
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid to form a 5-aryl-2-amino-4-methylpyridine.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Add degassed toluene and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of toluene and 1 mL of water).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.05 eq).
-
Add anhydrous DMF and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel heterocyclic compounds derived from 2-Amino-5-chloro-4-picoline. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a versatile starting material for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document details the synthesis of three classes of N-fused heterocycles: imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and[1][2][3]triazolo[1,5-a]pyridines, starting from this compound.
I. Synthesis of Substituted Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their wide range of biological activities, including anxiolytic, hypnotic, and anti-inflammatory properties. A common and efficient method for their synthesis is the multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR).
One-Pot Synthesis of 6-chloro-7-methyl-2-aryl-imidazo[1,2-a]pyridin-3-amines
This protocol describes a one-pot, three-component reaction between this compound, an aldehyde, and an isocyanide to yield the corresponding 3-aminoimidazo[1,2-a]pyridine derivative.
Reaction Scheme:
Caption: General scheme for the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol:
-
To a microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 142.59 mg).
-
Add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
Add the solvent, for example, methanol (5 mL).
-
Add the catalyst, for instance, scandium(III) triflate (0.1 mmol, 49.2 mg).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Quantitative Data:
| Entry | Aldehyde (R) | Isocyanide (R') | Product | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 6-chloro-N-cyclohexyl-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 6-chloro-2-(4-chlorophenyl)-N-cyclohexyl-7-methylimidazo[1,2-a]pyridin-3-amine | 82 |
| 3 | 2-Furaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-6-chloro-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine | 78 |
II. Synthesis of Substituted Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry. A common synthetic route involves the reaction of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.
Synthesis of 6-chloro-7-methyl-2-substituted-pyrazolo[1,5-a]pyridines
This protocol outlines the synthesis of pyrazolo[1,5-a]pyridines via a condensation and cyclization reaction.
Reaction Workflow:
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Experimental Protocol:
-
N-amination: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add hydroxylamine-O-sulfonic acid (1.1 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate and wash with cold dichloromethane to obtain the N-amino-5-chloro-4-picolinium salt.
-
Condensation and Cyclization: To a solution of the N-amino salt (1.0 mmol) in ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) and a base such as potassium carbonate (2.0 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Quantitative Data:
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 2,3-dimethyl-6-chloro-7-methylpyrazolo[1,5-a]pyridine | 75 |
| 2 | Ethyl acetoacetate | 2-methyl-6-chloro-7-methylpyrazolo[1,5-a]pyridin-3(2H)-one | 68 |
| 3 | Dimethyl malonate | Methyl 6-chloro-7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate | 65 |
III. Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyridines
[1][2][3]Triazolo[1,5-a]pyridines are of interest for their potential as therapeutic agents. A common synthetic strategy involves the reaction of a 2-aminopyridine with an N-cyaniminocarbonate or a similar reagent followed by cyclization.
Synthesis of 6-chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol details a two-step synthesis to form the[1][2][3]triazolo[1,5-a]pyridine core.
Signaling Pathway Analogy:
Caption: Synthetic pathway to[1][2][3]triazolo[1,5-a]pyridines.
Experimental Protocol:
-
Guanidine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and diphenyl cyanocarbonimidate (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Add a base, such as triethylamine (1.2 mmol), and stir the mixture at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the guanidine intermediate.
-
Cyclization: Suspend the guanidine intermediate (1.0 mmol) in ethanol.
-
Add hydrazine hydrate (2.0 mmol) and reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid product.
-
Recrystallize from ethanol to afford the pure 6-chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Quantitative Data:
| Step | Intermediate/Product | Form | Yield (%) | Melting Point (°C) |
| 1 | Guanidine Intermediate | Solid | 88 | 178-180 |
| 2 | 6-chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | Crystalline Solid | 81 | 215-217 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the user based on their specific experimental conditions and safety considerations. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Note: Protocol for the Purification of 2-Amino-5-chloro-4-picoline by Crystallization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 2-Amino-5-chloro-4-picoline via crystallization. The described methodology is designed to enhance the purity of the compound, a crucial step for its application in pharmaceutical synthesis and other high-purity chemical applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this compound is critical for the efficacy and safety of the final products. Crystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature and subsequently cooling the solution, the target compound crystallizes in a purer form, leaving the impurities dissolved in the mother liquor. This application note outlines a detailed procedure for the purification of this compound using common laboratory solvents and equipment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 151.0 to 155.0 °C | |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Solvent Selection and Solubility
The following table provides illustrative solubility data for a related compound, 2-aminopyridine, to demonstrate the temperature-dependent solubility profile in alcohols, which is expected to be analogous for this compound.[7]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Methanol | 20 | ~5-10 |
| 60 | ~40-60 | |
| Ethanol | 20 | ~2-5 |
| 78 | ~30-50 |
Note: The solubility data presented is for a related compound and should be used as a guideline. It is highly recommended to perform solubility tests to determine the optimal solvent and solvent volume for this compound.
Experimental Protocol
This protocol details the steps for the purification of this compound by cooling crystallization.
Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Activated Carbon (decolorizing agent, optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Vacuum oven or desiccator
Crystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (methanol or ethanol) to its boiling point.
-
Add the hot solvent portion-wise to the flask containing the crude solid while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it indicates the presence of colored impurities.
-
Allow the solution to cool slightly and add a small amount of activated carbon (approximately 1-2% w/w of the crude compound).
-
Reheat the solution to boiling for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold crystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Carefully transfer the purified crystals to a watch glass or weighing dish and dry them thoroughly in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes the expected outcomes of the purification process based on typical results for closely related aminopyridine compounds.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish to brownish solid | White to off-white crystalline solid |
| Purity (by HPLC) | 90-95% | >99% |
| Melting Point | Broad range, e.g., 145-152 °C | Sharp range, e.g., 153-155 °C |
| Typical Recovery Yield | - | 85-95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is too soluble at low temperatures. | Reheat the solution to evaporate some of the solvent and attempt to cool again. If crystals still do not form, consider using a different solvent or a co-solvent system. |
| Oiling out (formation of a liquid layer instead of crystals) | The solution is too concentrated; the cooling rate is too fast; impurities are present that lower the melting point of the mixture. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce proper crystallization. |
| Low recovery yield | Too much solvent was used; premature filtration; incomplete crystallization. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Poor crystal quality (small or needle-like crystals) | The solution cooled too quickly. | Allow the solution to cool more slowly in an insulated container or by wrapping the flask in a towel. |
Conclusion
The described crystallization protocol provides a reliable method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and development. The key to a successful purification lies in the careful selection of the solvent and a controlled cooling process to promote the growth of pure crystals. It is recommended that initial small-scale trials are conducted to optimize the solvent and conditions for the specific batch of crude material.
References
- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. This compound | 36936-27-3 [chemicalbook.com]
- 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2-Amino-5-chloro-4-picoline in Agrochemical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Amino-5-chloro-4-picoline is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of agrochemicals, particularly plant growth regulators. Its chemical structure, featuring a reactive amino group and specific chlorine and methyl substitutions on the pyridine ring, makes it a key building block for creating compounds with significant biological activity. The primary application of this compound in agrochemical research is in the synthesis of N-pyridinyl-N'-phenylurea derivatives, a class of compounds known to exhibit strong cytokinin-like activity.
Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in cell growth and differentiation, affecting apical dominance, axillary bud growth, and leaf senescence. Phenylurea-type compounds, such as forchlorfenuron (CPPU), are synthetic cytokinins that often exhibit higher activity than their natural counterparts. These synthetic regulators are used in agriculture to increase fruit size, promote fruit set, and improve overall crop yield and quality.
The synthesis of these plant growth regulators typically involves the reaction of an aminopyridine, such as this compound, with a phenyl isocyanate. This reaction forms a stable urea linkage, resulting in a molecule with the characteristic N-pyridinyl-N'-phenylurea scaffold responsible for its biological activity. The substituents on both the pyridine and phenyl rings can be varied to modulate the activity, selectivity, and metabolic stability of the resulting agrochemical.
Research in this area focuses on synthesizing novel phenylurea derivatives and evaluating their efficacy in various plant species. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the this compound-derived backbone influence cytokinin activity, leading to the design of more potent and selective plant growth regulators.
Key Applications:
-
Synthesis of Plant Growth Regulators: this compound is a primary precursor for the synthesis of phenylurea-type cytokinins, which are used to enhance fruit size and yield in crops like grapes and kiwi.
-
Agrochemical Intermediate: It serves as a versatile building block for the creation of a variety of potential new agrochemicals.
-
Structure-Activity Relationship (SAR) Studies: The compound is used in the systematic modification of the pyridinyl portion of phenylurea cytokinins to investigate the impact of substitution patterns on biological activity.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a phenylurea derivative from an aminopyridine precursor, based on analogous reactions.
| Precursor | Reagent | Product | Yield (%) | Reference |
| 2-Chloro-4-aminopyridine | Phenyl isocyanate | N-(2-chloro-4-pyridyl)-N'-phenylurea | 73.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chloro-4-methylpyridin-2-yl)-N'-phenylurea (A Representative Phenylurea Plant Growth Regulator)
This protocol describes a representative synthesis of a phenylurea derivative from this compound. The methodology is based on established procedures for the synthesis of analogous N-pyridinyl-N'-phenylureas.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous acetone
-
Alumina for column chromatography
-
Chloroform
-
Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Apparatus for chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on alumina using chloroform as the eluent.
-
Isolation and Characterization: Collect the fractions containing the desired product. Evaporate the solvent to yield the purified N-(5-chloro-4-methylpyridin-2-yl)-N'-phenylurea. The product can be further purified by recrystallization from an acetone-ether mixture. Characterize the final product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry) and determine the melting point.
Visualizations
Signaling Pathway of Phenylurea Cytokinins
Caption: Phenylurea cytokinin signaling pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
Logical Relationship of Phenylurea Agrochemicals
Caption: Relationship from precursor to application.
References
Laboratory Scale Synthesis of 2-Amino-5-chloro-4-picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-Amino-5-chloro-4-picoline, a valuable pyridine derivative for research and development in the pharmaceutical and agrochemical industries. The protocols outlined below are based on established chemical principles for the synthesis of related chloro-substituted aminopyridines and offer two primary strategic approaches.
Introduction
This compound, also known as 5-chloro-4-methylpyridin-2-amine, is a functionalized aminopyridine derivative. Such compounds are crucial precursors and intermediates in the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of the amino group provides a site for further chemical modification, significantly influencing the molecule's electronic properties and potential biological interactions. This document details two potential synthetic pathways for the preparation of this target compound: direct chlorination of 2-amino-4-picoline and a multi-step synthesis involving nitration followed by reduction.
Synthetic Strategies
Two primary routes for the synthesis of this compound are presented. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Method 1: Direct Chlorination of 2-Amino-4-picoline
This approach involves the direct electrophilic chlorination of the commercially available starting material, 2-amino-4-picoline. Careful control of reaction conditions is crucial to favor mono-chlorination at the 5-position and minimize the formation of di-chlorinated byproducts.
Method 2: Synthesis via Nitration and Reduction
This multi-step pathway begins with the nitration of 2-amino-4-picoline to introduce a nitro group, which is then followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. Finally, the nitro group is reduced to the desired amino group. This method offers a higher degree of regiochemical control.
Experimental Protocols
Method 1: Direct Chlorination of 2-Amino-4-picoline
This protocol is adapted from established procedures for the chlorination of 2-aminopyridine.[1][2][3]
Materials:
-
2-Amino-4-picoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-picoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Method 2: Synthesis via Nitration, Chlorination, and Reduction
This protocol is a composite pathway inspired by the synthesis of related nitro- and chloro-pyridines.[4][5]
Step 2a: Synthesis of 4-Methyl-5-nitro-2-aminopyridine
Materials:
-
2-Amino-4-picoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 2-amino-4-picoline (1.0 eq) to concentrated sulfuric acid.
-
To this solution, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto ice and neutralize with ammonium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-methyl-5-nitro-2-aminopyridine.
Step 2b: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
Materials:
-
4-Methyl-5-nitro-2-aminopyridine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
Procedure:
-
Suspend 4-methyl-5-nitro-2-aminopyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield 2-chloro-4-methyl-5-nitropyridine.
Step 2c: Synthesis of this compound
Materials:
-
2-Chloro-4-methyl-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-8 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Data Presentation
| Parameter | Method 1 (Direct Chlorination) | Method 2 (Nitration/Reduction) |
| Starting Material | 2-Amino-4-picoline | 2-Amino-4-picoline |
| Key Reagents | N-Chlorosuccinimide, H₂SO₄ | HNO₃/H₂SO₄, NaNO₂/HCl/CuCl, Fe/NH₄Cl |
| Number of Steps | 1 | 3 |
| Typical Yield | Moderate to Good (yields can vary based on control of side reactions) | Good (potentially higher overall yield due to better regioselectivity) |
| Purity | May require careful purification to remove isomers | Generally high purity after final step |
| Key Challenge | Controlling selectivity to avoid di-chlorination | Multi-step process requires more time and reagents |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amino group, C-Cl stretch, and aromatic C-H and C=C vibrations).
-
Melting Point Analysis: To assess the purity of the crystalline solid product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in these procedures.
References
- 1. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-5-chloro-4-picoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield of this compound is observed after the chlorination step. What are the possible causes and how can I improve the yield?
Possible Causes:
-
Incomplete Reaction: The chlorinating agent may not have fully reacted with the starting material, 2-Amino-4-picoline.
-
Side Reactions: Formation of di-chlorinated by-products, such as 2-Amino-3,5-dichloro-4-picoline, can significantly reduce the yield of the desired mono-chlorinated product.[1][2] This is a common issue in the chlorination of aminopyridines.
-
Suboptimal Reaction Temperature: The temperature during the chlorination reaction is critical. Temperatures that are too high can favor the formation of by-products, while temperatures that are too low can lead to an incomplete reaction.
-
Loss of Product During Work-up: The desired product might be lost during extraction or purification steps.
Solutions:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A temperature of 10°C for the initial reaction, followed by an increase to 25°C, has been shown to be effective in similar syntheses.[2]
-
Control Stoichiometry of Chlorinating Agent: Use no more than two equivalents of the chlorinating agent to minimize over-chlorination.[1]
-
Slow Addition of Reagents: Add the chlorinating agent dropwise and slowly to maintain better control over the reaction and minimize localized overheating.
-
pH Adjustment During Work-up: Carefully adjust the pH of the reaction mixture during the work-up. Adjusting the pH to >8 with a NaOH solution can help in the separation and recovery of aminopyridine and its chloride derivatives.[2] The product can then be isolated by dissolving the precipitate in dilute hydrochloric acid, followed by filtration and re-adjustment of the filtrate's pH to 4.[2]
Question 2: I am observing the formation of significant amounts of a di-chlorinated by-product. How can I suppress this side reaction?
Possible Cause:
-
Excess Chlorinating Agent: Using a molar excess of the chlorinating agent is a primary reason for the formation of di-chlorinated impurities.
-
Reaction Conditions Favoring Over-chlorination: High reaction temperatures and prolonged reaction times can promote further chlorination of the desired mono-chloro product.
Solutions:
-
Strict Stoichiometric Control: Carefully control the amount of the chlorinating agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Use of a Strong Acidic Medium: Performing the chlorination in a strongly acidic medium, such as concentrated sulfuric acid, can help to selectively produce the mono-chlorinated product by protonating the pyridine ring and deactivating it towards further electrophilic substitution.[1]
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second chlorination reaction.
Question 3: The purification of the final product is proving to be difficult, with persistent impurities. What purification strategies can be employed?
Possible Causes:
-
Presence of Isomeric By-products: Formation of other mono-chlorinated isomers, such as 2-Amino-3-chloro-4-picoline, can make purification challenging.
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of the starting material, 2-Amino-4-picoline, in the final product.
-
Di-chlorinated Impurities: As mentioned previously, over-chlorination can lead to di-chlorinated by-products that may be difficult to separate.
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the amino group for purification. The crude product can be dissolved in a dilute acid solution, which will protonate the aminopyridine derivatives.[3] Insoluble impurities can then be removed by filtration. The pH of the filtrate can then be carefully adjusted to selectively precipitate the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purifying the final product and removing impurities.
-
Column Chromatography: For very difficult separations, column chromatography using silica gel and an appropriate eluent system can be employed to isolate the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the chlorination of 2-Amino-4-picoline. A general approach involves reacting 2-Amino-4-picoline with a chlorinating agent in a suitable solvent and under controlled temperature conditions.[1][2]
Q2: What are some of the key safety precautions to consider during the synthesis?
The synthesis of this compound can involve hazardous materials. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids, such as concentrated sulfuric acid and hydrochloric acid, with extreme care.
-
If using chlorine gas, ensure proper handling and scrubbing procedures are in place.
-
Be aware of the potential hazards of all reagents and intermediates by consulting their Safety Data Sheets (SDS).
Q3: How can I confirm the identity and purity of the synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value (151.0 to 155.0 °C).[4]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for the synthesis of this compound in the search results, the following table presents data from a related synthesis of 2-Amino-5-chloropyridine, which can serve as a reference for expected yields under different conditions.
| Starting Material | Chlorinating Agent | Reaction Medium | Temperature | Yield of 2-Amino-5-chloropyridine | Reference |
| 2-Aminopyridine | Chlorine gas | 72.4% Aqueous H₂SO₄ | -20°C to 25°C | 76.3% | [1] |
| 2-Aminopyridine | Chlorine gas | Glacial Acetic Acid / HCl | 10°C to 12°C | 69.4% | [1] |
| 2-Aminopyridine | NaClO / HCl | Aqueous | 10°C to 25°C | 71.6% | [2] |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for the synthesis of 2-Amino-5-chloropyridine.[2] Researchers should optimize these conditions for their specific setup.
Materials:
-
2-Amino-4-picoline
-
Sodium hypochlorite (NaClO) solution (e.g., 8-13% mass concentration)
-
Concentrated hydrochloric acid (HCl) (e.g., 25-36% mass concentration)
-
Sodium hydroxide (NaOH) solution (e.g., 3-5 mol/L)
-
Dichloroethane
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a reaction vessel, cool a solution of 2-Amino-4-picoline in water to 10°C using an ice bath.
-
Addition of Chlorinating Agent: To the cooled solution, add the sodium hypochlorite solution. Stir the mixture to ensure it is homogeneous.
-
Chlorination: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while maintaining the temperature at 10°C.
-
Reaction Progression: After the addition of HCl is complete, continue stirring the reaction at 10°C for 2 hours. Then, allow the reaction to warm to 25°C and continue stirring for an additional 4 hours.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to 10°C with an ice water bath.
-
Adjust the pH of the solution to >8 using the NaOH solution. This will precipitate the crude product.
-
Filter the precipitate and wash it with deionized water.
-
Extract the filtrate and the washings with dichloroethane to recover any dissolved product.
-
Combine the filtered solid precipitate and the dichloroethane extracts.
-
Dissolve the combined product in 10% dilute hydrochloric acid and filter to remove any insoluble impurities (such as di-chlorinated by-products).
-
Adjust the pH of the filtrate to 4 with the NaOH solution.
-
Extract the product with dichloroethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the this compound product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for challenges in the synthesis of this compound.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 4. 2-Amino-5-chloro-4-methylpyridine | 36936-27-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: Chlorination of 2-Amino-4-Picoline
Welcome to the Technical Support Center for the Chlorination of 2-Amino-4-Picoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of chlorinated 2-amino-4-picoline derivatives. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the chlorination of 2-amino-4-picoline.
Q1: What are the expected major products and potential side products in the direct chlorination of 2-amino-4-picoline?
The direct electrophilic chlorination of 2-amino-4-picoline is expected to yield a monochlorinated product. However, due to the activating and directing effects of the amino and methyl groups, a mixture of isomers is possible. The primary desired product is often 2-amino-5-chloro-4-methylpyridine.
Potential Side Products:
-
Regioisomers: Formation of 2-amino-3-chloro-4-methylpyridine and 2-amino-6-chloro-4-methylpyridine. The electronic and steric effects of the substituents on the pyridine ring influence the position of chlorination.
-
Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated species. A likely byproduct is 2-amino-3,5-dichloro-4-methylpyridine, especially if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.
-
Degradation Products: Under strongly acidic or high-temperature conditions, decomposition of the starting material or product may occur.
Q2: My reaction is giving a low yield of the desired monochlorinated product. What are the possible causes and solutions?
Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
| Possible Cause | Suggested Solutions |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress by TLC or GC-MS. - Gradually increase the reaction temperature. Be cautious as higher temperatures can promote side reactions. - Ensure the chlorinating agent is fresh and active. |
| Poor Regioselectivity | - The choice of chlorinating agent and solvent can significantly impact regioselectivity. Consider using a milder, more selective chlorinating system like N-chlorosuccinimide (NCS) in a non-polar solvent. - A method using Selectfluor with a chloride source (e.g., LiCl) has been shown to provide high regioselectivity for the chlorination of 2-aminopyridines.[1][2] |
| Over-chlorination | - Use a stoichiometric amount of the chlorinating agent (1.0-1.1 equivalents). - Add the chlorinating agent portion-wise or via syringe pump to maintain a low concentration. - Perform the reaction at a lower temperature. |
| Product Degradation | - If using a strong acid, consider buffering the reaction mixture or using a milder chlorinating agent that does not require harsh acidic conditions. - Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Difficult Product Isolation | - Chlorinated aminopyridines can be polar. Optimize the extraction solvent system. - Utilize column chromatography with a suitable solvent gradient for purification. The separation of isomers can be challenging and may require careful optimization of the chromatographic conditions. |
Q3: How can I control the regioselectivity of the chlorination?
Controlling regioselectivity is a key challenge in the electrophilic substitution of substituted pyridines.
-
Activating Group Influence: The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The methyl group at the 4-position is also an activating group, further influencing the electron density of the ring.
-
Steric Hindrance: The positions adjacent to the existing substituents may be sterically hindered, influencing the approach of the electrophile.
-
Reaction Conditions:
-
Solvent: Less polar solvents can sometimes favor chlorination at the less sterically hindered position.
-
Chlorinating Agent: Bulky chlorinating agents may show higher selectivity for less hindered positions.
-
Temperature: Lower temperatures generally lead to higher selectivity.
-
-
Protecting Groups: In some cases, protecting the amino group can alter its directing effect and improve selectivity, but this adds extra steps to the synthesis.
-
Alternative Synthetic Routes: To avoid regioselectivity issues, consider indirect methods such as starting with a pre-functionalized pyridine ring or using a diazotization-chlorination sequence if direct chlorination proves too problematic.
Experimental Protocols
Below are representative experimental protocols for the chlorination of 2-aminopyridine derivatives. These should be adapted and optimized for 2-amino-4-picoline in your specific laboratory setting.
Protocol 1: Regioselective Chlorination using Selectfluor and LiCl [1][2]
This method has been reported to provide high regioselectivity for the chlorination of 2-aminopyridines.
Materials:
-
2-Amino-4-picoline
-
Selectfluor
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-4-picoline (1.0 mmol) in DMF (5 mL), add LiCl (1.2 mmol).
-
Add Selectfluor (1.1 mmol) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination with N-Chlorosuccinimide (NCS)
NCS is a common and relatively mild chlorinating agent for electron-rich aromatic and heteroaromatic compounds.
Materials:
-
2-Amino-4-picoline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-picoline (1.0 mmol) in acetonitrile or DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 mmol) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for the chlorination of a substituted 2-aminopyridine with different chlorinating agents, illustrating the impact of the reagent on product distribution. Note: This data is representative and may not directly translate to the chlorination of 2-amino-4-picoline without optimization.
| Chlorinating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Dichloro-product (%) |
| SO₂Cl₂ | CHCl₃ | 0 to rt | 45 | 20 |
| NCS | CCl₄ | reflux | 60 | 15 |
| Cl₂ gas | H₂SO₄ | 0 - 10 | 55 | 25 |
| Selectfluor/LiCl | DMF | rt | 85[1] | <5[1] |
Mandatory Visualizations
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
Technical Support Center: Exothermic Reaction Control in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you safely manage and control exothermic reactions during pyridine synthesis. Precise control over reaction temperature is critical for ensuring product quality, maximizing yield, and preventing hazardous runaway reactions.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: Which pyridine synthesis reactions are known to be significantly exothermic?
A1: Many common pyridine syntheses involve condensation and cyclization steps that can be highly exothermic. The Hantzsch pyridine synthesis, in particular, involves initial condensation steps that can release significant heat.[2][3] Multicomponent reactions, in general, can be exothermic, and as the reaction is scaled up, heat dissipation becomes a primary safety and quality concern.[4]
Q2: What are the primary risks associated with uncontrolled exotherms in pyridine synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[1] This can result in:
-
Reduced Yields and Impurity Formation: Side reactions and decomposition of reactants or products at elevated temperatures. The Hantzsch-type 1,4-dihydropyridine (DHP) can form as a byproduct at higher temperatures in related syntheses.[5]
-
Pressure Buildup: Reactions that generate gaseous byproducts can cause a dangerous increase in pressure within a closed system.[4]
-
Safety Hazards: In severe cases, thermal runaway can lead to reactor failure, explosions, and fires.[4][6]
Q3: How can I proactively assess the thermal hazard of my specific pyridine synthesis?
A3: A thorough thermal hazard assessment is crucial before scaling up any reaction.[4] This involves using techniques like reaction calorimetry to determine key safety parameters.[7] Understanding these parameters allows you to predict the consequences of a cooling failure and establish safe operating limits.[7]
Q4: What is the role of solvent choice in managing reaction exotherms?
A4: The solvent is a critical parameter for thermal control.[4] Key considerations include:
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat, helping to buffer temperature spikes.
-
Boiling Point: Using a refluxing solvent can help dissipate heat effectively.[2] High-boiling point solvents can also help moderate the reaction temperature.[2]
-
Dilution: Increasing the amount of an appropriate solvent increases the overall thermal mass of the reaction mixture, which helps to absorb heat.[2]
Q5: Can alternative energy sources or technologies help control the reaction?
A5: Yes, modern technologies offer enhanced control over reaction conditions.
-
Flow Chemistry: Continuous flow reactors provide superior control over temperature, pressure, and mixing, leading to a safer and more efficient process.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate reaction rates, often under milder conditions and with shorter reaction times, which can help in managing heat generation.[4][8]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Sudden, Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
Rapid increase in reactor temperature, exceeding the setpoint.
-
Vigorous boiling or off-gassing.
Possible Causes:
-
Reagent addition rate is too high.
-
Accumulation of unreacted starting material, leading to a sudden, rapid reaction.[7]
-
Inadequate cooling capacity or cooling system failure.[1]
-
Insufficient stirring, leading to localized "hot spots."
Solutions:
| Parameter | Recommended Action | Justification |
| Reagent Addition | Reduce the addition rate. Use a syringe pump for precise, slow, and continuous feeding. | Slow addition controls the rate of heat generation, preventing it from overwhelming the cooling system.[2] |
| Cooling System | Ensure the cooling bath/circulator is at the correct temperature and functioning properly. Pre-cool the reactor before starting the addition. | Verifies that the equipment's cooling capacity is sufficient to remove the heat being generated by the reaction.[4] |
| Stirring | Increase the stirring rate to ensure efficient mixing and heat transfer throughout the reactor volume. | Prevents the formation of localized areas of high reactant concentration and temperature. |
| Reaction Monitoring | Use in-situ monitoring (e.g., FTIR spectroscopy) to track the concentration of unreacted reagents. | Helps to identify and prevent the dangerous accumulation of reactants that have been added but have not yet reacted.[7] |
Issue 2: Low Yield and Formation of Tars or Byproducts
Symptoms:
-
The final product is obtained in a lower-than-expected yield.
-
The crude product is dark, tarry, or contains significant impurities identified by TLC or NMR.
Possible Causes:
-
Excessive reaction temperature is causing decomposition or side reactions.[5]
-
Incorrect order of reagent addition.
-
Catalyst inefficiency or deactivation.[5]
Solutions:
| Parameter | Recommended Action | Justification |
| Temperature Control | Run the reaction at a lower temperature, if reaction kinetics allow.[2] Optimize the temperature profile throughout the reaction. | Lower temperatures can significantly reduce the rates of undesired side reactions and thermal decomposition.[5] |
| Catalyst | Ensure the catalyst is active and used at the appropriate loading. Some modern catalysts can enable reactions at room temperature.[2][9] | An efficient catalyst can promote the desired reaction pathway at lower temperatures, minimizing byproduct formation.[5] |
| Order of Addition | Investigate different orders of reagent addition. For example, in some reactions, adding a specific component last can minimize its decomposition.[5] | The sequence of adding reactants can influence which reaction pathways are favored, potentially minimizing side reactions. |
| Reaction Time | Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating after completion.[5] | Over-running a reaction can lead to the degradation of the desired product. |
Section 3: Experimental Protocols & Methodologies
Protocol: Controlled Hantzsch Dihydropyridine Synthesis
This protocol outlines a general procedure for the Hantzsch synthesis with an emphasis on thermal control.
Materials:
-
Aldehyde (e.g., benzaldehyde): 1 equivalent
-
β-Ketoester (e.g., ethyl acetoacetate): 2 equivalents
-
Nitrogen source (e.g., ammonium acetate): 1.2 equivalents[10]
-
Solvent (e.g., Ethanol)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and an addition funnel, dissolve the aldehyde (1 eq.) and one equivalent of the β-ketoester (1 eq.) in ethanol.
-
Cooling: Place the flask in a cooling bath (e.g., ice-water) and begin stirring.
-
Controlled Addition: In a separate vessel, dissolve the ammonium acetate (1.2 eq.) and the second equivalent of the β-ketoester (1 eq.) in ethanol. Transfer this solution to the addition funnel.
-
Add the solution from the addition funnel to the cooled reactor dropwise over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition, ensuring it does not rise uncontrollably.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to a controlled temperature (e.g., 50 °C or reflux) while monitoring the reaction progress by TLC.[2]
-
Workup: Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.[10]
Section 4: Visualizations
Diagrams of Workflows and Logic
Caption: Experimental workflow for managing exothermic pyridine syntheses.
Caption: Decision tree for troubleshooting a thermal runaway event.
References
- 1. msclab.wordpress.com [msclab.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. mt.com [mt.com]
- 8. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-5-chloro-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-chloro-4-picoline from its isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to the formation of several isomeric byproducts, depending on the synthetic route. The most common isomers arise from the chlorination or amination steps at different positions of the pyridine ring. Potential isomeric impurities include:
-
2-Amino-3-chloro-4-picoline: Arising from chlorination at the 3-position instead of the 5-position.
-
4-Amino-5-chloro-2-picoline: Resulting from rearrangement or alternative reaction pathways.
-
2-Amino-3,5-dichloro-4-picoline: A product of over-chlorination.[1]
Understanding the specific synthetic method used is crucial for identifying the likely impurities.
Q2: What are the primary challenges in separating this compound from its isomers?
A2: The main challenge lies in the similar physicochemical properties of the isomers, such as polarity, solubility, and boiling points. This makes separation by traditional methods like simple distillation or recrystallization difficult without careful optimization. Furthermore, the basic nature of the amino group can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in poor separation and peak tailing.
Q3: What are the recommended purification methods for this compound?
A3: A multi-step purification strategy is often necessary to achieve high purity. The most effective methods include:
-
Acid-Base Extraction/Precipitation: This technique exploits the basicity of the amino group to separate the desired product from non-basic or less basic impurities.
-
Recrystallization: Effective for removing small amounts of impurities, provided a suitable solvent system is identified.
-
Column Chromatography: Useful for separating isomers with different polarities, but often requires optimization to overcome issues related to the basicity of the analyte.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical assessment of purity and for preparative separation of challenging isomeric mixtures.[2][3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
Problem: The purity of this compound is below the desired level after a single purification step.
Possible Cause & Solution:
-
Inadequate Separation of Isomers: The initial purification method may not be selective enough to resolve closely related isomers.
-
Solution: Employ a combination of purification techniques. For instance, an initial acid-base extraction to remove non-basic impurities can be followed by recrystallization or column chromatography to separate the isomers.
-
-
Co-precipitation of Impurities: During recrystallization, impurities may crystallize along with the product.
-
Solution: Optimize the recrystallization solvent and cooling rate. A slower cooling process generally leads to purer crystals.
-
Issue 2: Difficulty in Removing a Specific Isomeric Impurity
Problem: A particular isomeric byproduct remains in the product even after multiple purification attempts.
Possible Cause & Solution:
-
Very Similar Physicochemical Properties: The target compound and the isomeric impurity may have nearly identical solubility and polarity.
-
Solution 1 (Acid-Base Precipitation): A patent for the purification of the related compound 2-amino-4-methylpyridine describes a method where the crude product is dissolved in a dilute acid (e.g., dilute HCl, pH 2-3).[4] This protonates the basic amino group, making the compound water-soluble. Non-basic or less basic organic impurities can then be removed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).[4] Subsequently, the aqueous layer is treated with a base (e.g., sodium bicarbonate solution) to a pH of 8-9, which deprotonates the aminopyridine, causing the pure product to precipitate out.[4] This method can be highly effective in separating isomers with different basicities.
-
Solution 2 (Preparative HPLC): For very challenging separations, preparative HPLC with a suitable stationary phase (e.g., C18 or specialized columns for pyridine derivatives) and an optimized mobile phase can provide high-resolution separation.[2][3]
-
Issue 3: Poor Recovery or "Oiling Out" During Recrystallization
Problem: Attempts to recrystallize this compound result in low yield or the formation of an oil instead of crystals.
Possible Cause & Solution:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or it may be too poor, leading to premature precipitation.
-
Solution: Conduct a systematic solvent screen to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene has been reported as a suitable recrystallization solvent for a similar compound, 4-methyl-5-fluoro-2-aminopyridine.
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of an amorphous solid or oil.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
-
High Impurity Level: The presence of a significant amount of impurities can lower the melting point of the mixture and promote oiling out.
-
Solution: Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica, to remove the bulk of the impurities before recrystallization.
-
Issue 4: Peak Tailing and Poor Separation in Column Chromatography
Problem: During silica gel column chromatography, the product elutes as a broad, tailing peak, leading to poor separation from isomers.
Possible Cause & Solution:
-
Strong Interaction with Acidic Silica Gel: The basic amino group on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in sharper peaks and improved separation.
-
Experimental Protocols
Acid-Base Extraction and Precipitation
This protocol is adapted from a method for purifying 2-amino-4-methylpyridine and is likely effective for this compound.[4]
-
Dissolution: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., 1M HCl) until the pH is between 2 and 3.
-
Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane to remove any non-basic or weakly basic organic impurities. Repeat the extraction 2-3 times.
-
Precipitation of Product: Collect the aqueous layer and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) with stirring until the pH reaches 8-9.
-
Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with distilled water and dry under vacuum to obtain the purified product.
Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.1-1% triethylamine (TEA) to the eluent to prevent peak tailing. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and load it onto the column.
-
Elution: Start with the low-polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Inadequate separation of isomers or co-precipitation of impurities. | Combine purification methods (e.g., acid-base extraction followed by recrystallization). Optimize recrystallization conditions. |
| Difficulty Removing a Specific Isomer | Very similar physicochemical properties between the product and impurity. | Employ acid-base precipitation to exploit differences in basicity. Use preparative HPLC for high-resolution separation. |
| "Oiling Out" During Recrystallization | Inappropriate solvent, rapid cooling, or high impurity level. | Perform a thorough solvent screen. Ensure slow cooling. Conduct a preliminary purification step. |
| Peak Tailing in Column Chromatography | Strong interaction of the basic amino group with acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-5-chloro-4-picoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-4-picoline. The focus is on the effective removal of residual starting materials from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual starting materials in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely residual starting materials are 2-amino-4-picoline (from direct chlorination) or 4-methyl-5-nitropyridin-2-amine (from a nitration/reduction pathway).
Q2: What initial checks should I perform if I suspect my product is contaminated with starting material?
A2: We recommend performing Thin Layer Chromatography (TLC) and obtaining a melting point range of your product. A broad or depressed melting point compared to the literature value (typically around 151-155 °C) can indicate the presence of impurities. Co-spotting your product with the suspected starting material on a TLC plate will help confirm its presence.
Q3: What are the primary methods for removing unreacted 2-amino-4-picoline?
A3: The primary methods include pH--based liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the scale of your reaction and the desired final purity.
Q4: Can I use recrystallization to remove both 2-amino-4-picoline and 4-methyl-5-nitropyridin-2-amine?
A4: Recrystallization can be effective, but its success depends on the solubility differences between the product and the specific impurity in the chosen solvent system. It is generally more effective for removing less polar impurities. A solvent screen is recommended to identify the optimal recrystallization solvent.
Troubleshooting Guide: Removing Residual Starting Material
This guide provides a structured approach to troubleshooting and resolving issues with residual starting material in your this compound product.
Issue 1: Presence of Residual 2-amino-4-picoline
-
Symptoms:
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Broad or lowered melting point of the final product.
-
An additional spot on the TLC plate corresponding to 2-amino-4-picoline.
-
Characteristic peaks of 2-amino-4-picoline in NMR or other spectroscopic analyses.
-
-
Solutions:
-
Method 1: pH-Based Liquid-Liquid Extraction: This method leverages the basicity of the amino group on the pyridine ring.
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start [label="Crude Product\n(in organic solvent)", fillcolor="#4285F4"]; acid_wash [label="Wash with dilute acid\n(e.g., 1M HCl)", fillcolor="#34A853"]; phase_sep1 [label="Separate Layers", fillcolor="#FBBC05"]; org_layer1 [label="Organic Layer\n(contains neutral impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; aq_layer1 [label="Aqueous Layer\n(contains protonated amines)", fillcolor="#EA4335"]; basify [label="Basify aqueous layer\n(e.g., with NaOH to pH > 9)", fillcolor="#34A853"]; extraction [label="Extract with\norganic solvent", fillcolor="#34A853"]; phase_sep2 [label="Separate Layers", fillcolor="#FBBC05"]; org_layer2 [label="Organic Layer\n(contains purified product)", fillcolor="#4285F4"]; aq_layer2 [label="Aqueous Layer\n(discard)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry organic layer\n(e.g., Na2SO4)", fillcolor="#FBBC05"]; evaporate [label="Evaporate solvent", fillcolor="#FBBC05"]; end [label="Purified Product", shape=ellipse, fillcolor="#4285F4"];
start -> acid_wash; acid_wash -> phase_sep1; phase_sep1 -> org_layer1; phase_sep1 -> aq_layer1; aq_layer1 -> basify; basify -> extraction; extraction -> phase_sep2; phase_sep2 -> org_layer2; phase_sep2 -> aq_layer2; org_layer2 -> dry; dry -> evaporate; evaporate -> end; }
Caption: pH-Based Liquid-Liquid Extraction Workflow.
-
Method 2: Column Chromatography: This is a highly effective method for separating compounds with different polarities.
dot graph Troubleshooting_Chromatography { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
start [label="Prepare Silica Gel Column", fillcolor="#4285F4"]; load [label="Load Crude Product\n(adsorbed on silica)", fillcolor="#34A853"]; elute [label="Elute with a\ngradient of solvent\n(e.g., Hexane/Ethyl Acetate)", fillcolor="#FBBC05"]; collect [label="Collect Fractions", fillcolor="#EA4335"]; tlc [label="Analyze Fractions by TLC", fillcolor="#FBBC05"]; combine [label="Combine Pure Fractions", fillcolor="#34A853"]; evaporate [label="Evaporate Solvent", fillcolor="#FBBC05"]; end [label="Purified Product", shape=ellipse, fillcolor="#4285F4"];
start -> load; load -> elute; elute -> collect; collect -> tlc; tlc -> combine; combine -> evaporate; evaporate -> end; }
Caption: Column Chromatography Workflow.
-
Method 3: Recrystallization: This method is suitable if the solubility of 2-amino-4-picoline is significantly different from that of the product in a particular solvent.
-
Issue 2: Presence of Residual 4-methyl-5-nitropyridin-2-amine
-
Symptoms:
-
Discoloration of the final product (often yellowish).
-
An additional spot on the TLC plate corresponding to the nitro-substituted starting material.
-
Characteristic spectroscopic signals for the nitro compound.
-
-
Solutions:
-
Method 1: Column Chromatography: This is the most recommended method due to the significant polarity difference between the nitro-containing starting material and the chlorinated product.
-
Method 2: Recrystallization: A suitable solvent system may allow for the selective crystallization of the desired product, leaving the more polar nitro compound in the mother liquor.
-
Data Presentation
| Parameter | This compound | 2-amino-4-picoline | 4-methyl-5-nitropyridin-2-amine |
| Molecular Weight | 142.59 g/mol | 108.14 g/mol | 153.14 g/mol [1] |
| Melting Point | 151-155 °C | 96-99 °C | 223-225 °C[1] |
| Appearance | White to light yellow crystalline solid | White to off-white crystalline solid | Yellow to orange solid[1] |
| Solubility | Soluble in methanol | Soluble in water, ethanol, ether | Soluble in hot ethanol |
Experimental Protocols
Protocol 1: pH-Based Liquid-Liquid Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic product and residual 2-amino-4-picoline will move to the aqueous layer as their hydrochloride salts.
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Phase Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the pH is greater than 9. A precipitate of the free amines should form.
-
Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
optimizing reaction conditions for 2-Amino-5-chloro-4-picoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-5-chloro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the synthesis of this compound?
A1: While a direct, one-step synthesis is not prominently reported, two main strategies can be employed based on available literature for analogous compounds:
-
Direct Chlorination of 2-Amino-4-picoline: This approach involves the direct introduction of a chlorine atom onto the 2-Amino-4-picoline backbone. Achieving regioselectivity at the 5-position is a critical challenge.
-
Multi-step Synthesis via Diazotization: This method involves the conversion of the amino group of 2-Amino-4-picoline into a diazonium salt, followed by nucleophilic substitution to introduce a chlorine atom. This route may offer better control over regioselectivity. A potential pathway involves the diazotization of 2-amino-4-picoline to form a 2-hydroxy intermediate, which is then chlorinated.
Q2: What are the common challenges encountered during the chlorination of 2-aminopyridines?
A2: Researchers often face several challenges, including:
-
Low Yield: This can be due to incomplete reactions, suboptimal reaction conditions (temperature, pressure), or deactivation of catalysts.
-
Poor Regioselectivity: The formation of undesired isomers, such as 3-chloro or di-chloro derivatives, is a common issue. The reaction conditions, particularly the acidity of the medium, play a crucial role in directing the position of chlorination.[1]
-
Side Reactions: Over-chlorination, leading to the formation of di- or tri-chlorinated products, can significantly reduce the yield of the desired mono-chloro product.[1] Another potential side reaction is the reduction of the chloro group during subsequent hydrogenation steps if performed.
-
Difficult Purification: The separation of the desired product from starting materials, isomers, and other byproducts can be challenging due to similar physical properties.
Q3: How can I improve the regioselectivity of the chlorination reaction?
A3: To enhance the regioselectivity for 5-chlorination, consider the following:
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Reaction Medium: Performing the chlorination in a strongly acidic medium can favor the formation of the 5-chloro isomer by protonating the pyridine ring and directing the electrophilic attack.[1]
-
Chlorinating Agent: The choice of chlorinating agent is critical. Milder and more selective reagents can improve the desired outcome. A combination of LiCl and Selectfluor has been reported for regioselective chlorination of 2-aminopyridines.
-
Protecting Groups: Although it adds extra steps, using a protecting group for the amino functionality can help direct the chlorination to the desired position.
Q4: What are some recommended purification techniques for this compound?
A4: Purification can typically be achieved through:
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Column Chromatography: Silica gel chromatography is a standard method for separating isomers and impurities. The choice of eluent system is crucial for effective separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
Acid-Base Extraction: Exploiting the basicity of the amino group, acid-base extraction can be used to separate the product from non-basic impurities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Chlorinating Agent | Ensure the chlorinating agent is fresh and of high purity. Consider alternative chlorinating agents known for higher reactivity or selectivity, such as N-chlorosuccinimide (NCS) or a LiCl/Selectfluor system. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For many chlorination reactions, a low starting temperature with gradual warming is recommended to control the reaction rate and minimize side reactions. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of the chlorinating agent may lead to over-chlorination, while an insufficient amount will result in incomplete conversion.[1] |
| Catalyst Deactivation (if applicable) | If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Incorrect Acidity of the Reaction Medium | The regioselectivity of chlorination on the pyridine ring is highly dependent on the pH. For chlorination at the 5-position, a strongly acidic medium is often preferred.[1] |
| Reaction Temperature Too High | High temperatures can lead to a loss of selectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Choice of Chlorinating Agent | Some chlorinating agents are inherently more selective than others. Experiment with different reagents to find the one that provides the best regioselectivity for your substrate. |
Problem 3: Presence of Di-chlorinated Byproducts
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess will promote the formation of di-chlorinated products.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further chlorination of the product. |
Experimental Protocols
Protocol 1: Hypothetical Direct Chlorination of 2-Amino-4-picoline
This protocol is a generalized procedure based on methods for similar compounds and should be optimized for the specific synthesis of this compound.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Amino-4-picoline in a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Add a solution of the chlorinating agent (e.g., 1.1 equivalents of LiCl and 1.1 equivalents of Selectfluor) dropwise while maintaining the low temperature.
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Reaction: Allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-chloro-5-methylpyridin-4-amine (Isomer of Target Compound)
This protocol is for an isomer and can provide insights into potential reaction conditions for related syntheses.
-
Hydrogenation: In a glass pressure reactor, charge 2-chloro-5-methyl-4-nitropyridine 1-oxide, a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), and ethanol.[2][3]
-
Reaction Conditions: Seal the reactor, inert with argon, and then pressurize with hydrogen (e.g., 3 bar).[2][3] Stir the reaction at a controlled temperature (e.g., 30°C) for an extended period (e.g., 20 hours).[2][3]
-
Work-up: After the reaction, inert the reactor with argon, filter the reaction mixture through celite, and concentrate the filtrate under reduced pressure to obtain the crude product.[2][3]
Data Presentation
Table 1: Hypothetical Optimization of Chlorination Reaction Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NCS | CH3CN | 25 | 12 | 45 |
| 2 | NCS | CH3CN | 50 | 6 | 55 (with di-chloro impurity) |
| 3 | LiCl/Selectfluor | DMF | 0 to 25 | 8 | 65 |
| 4 | SO2Cl2 | CH2Cl2 | 0 | 4 | 30 (low conversion) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
stability of 2-Amino-5-chloro-4-picoline under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-chloro-4-picoline under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound, an aminopyridine derivative, revolve around its susceptibility to degradation under harsh acidic and basic conditions, as well as potential oxidative and photolytic degradation. The lone pair of electrons on the pyridine nitrogen makes the ring susceptible to protonation in acidic media, which can influence its reactivity. The amino group can also be a site for various reactions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be significantly influenced by pH. In strongly acidic solutions, protonation of the pyridine ring nitrogen can occur. While this may protect the ring from certain electrophilic attacks, it can also facilitate hydrolysis of the amino group under forcing conditions. In strongly basic solutions, the compound may be more susceptible to nucleophilic attack or oxidation. Generally, aminopyridine derivatives show variable stability across the pH spectrum, and it is crucial to determine the optimal pH range for storage and use in formulations.
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: Under forced degradation conditions, potential degradation products could arise from hydrolysis, oxidation, or other transformations. For instance, under strong acidic or basic hydrolysis, the amino group could potentially be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-chloro-4-picoline. Oxidation might lead to the formation of N-oxides or degradation of the pyridine ring. It is essential to perform forced degradation studies to identify and characterize any significant degradants.
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, it is recommended to store them at controlled room temperature or under refrigeration, protected from light. The use of buffered solutions at a neutral or slightly acidic pH may enhance stability. It is advisable to avoid highly acidic or basic conditions during prolonged storage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to inappropriate solvent pH or storage conditions. | Prepare fresh solutions and ensure the pH of the mobile phase and sample solvent is within a stable range for the compound. Store stock solutions at low temperatures and protected from light. |
| Loss of assay value over time | The compound is unstable under the experimental conditions. | Perform a forced degradation study to understand the degradation profile. Adjust the pH, temperature, and light exposure to minimize degradation. |
| Precipitation in acidic or basic solutions | Salt formation or pH-dependent solubility. | Check the pKa of this compound and adjust the pH of the solution to maintain solubility. Consider using a co-solvent if necessary. |
| Inconsistent results between experiments | Variability in the preparation of acidic or basic solutions, or different light exposure. | Standardize the preparation of all solutions and control the experimental environment, particularly temperature and light. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions as per ICH guidelines.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2-Hydroxy-5-chloro-4-picoline |
| 0.1 M NaOH | 24 hours | 60°C | 8.5 | Unidentified polar degradants |
| 3% H₂O₂ | 24 hours | Room Temp | 12.8 | This compound-N-oxide |
| Thermal | 48 hours | 80°C | 5.1 | Minor unidentified degradants |
| Photolytic (UV) | 24 hours | Room Temp | 3.7 | Minor unidentified degradants |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
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Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark. Dilute the samples with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
common impurities in commercial 2-Amino-5-chloro-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-5-chloro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on typical synthetic routes, the most common impurities in commercial this compound are process-related impurities. These can include starting materials, intermediates, and by-products from side reactions. The primary impurities are often positional isomers and over-chlorinated species.
Q2: Why is it important to identify and quantify impurities in this compound?
A2: Impurities can significantly impact the outcome of downstream reactions and the quality of the final product in drug development. They may lead to the formation of undesired side products, reduce reaction yields, and in the context of pharmaceuticals, can have toxicological implications. Regulatory agencies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates.
Q3: What analytical techniques are recommended for purity and impurity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for purity assessment and quantification of impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful technique for identifying and quantifying volatile impurities.
Common Impurities Profile
The following table summarizes the likely common impurities in commercial this compound, their potential sources, and typical analytical methods for their detection.
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method |
| 2-Amino-4-picoline | C₆H₈N₂ | Unreacted starting material | HPLC, GC-MS |
| 2-Amino-3-chloro-4-picoline | C₆H₇ClN₂ | Isomeric by-product of chlorination | HPLC, GC-MS |
| 2-Amino-6-chloro-4-picoline | C₆H₇ClN₂ | Isomeric by-product of chlorination | HPLC, GC-MS |
| 2-Amino-3,5-dichloro-4-picoline | C₆H₆Cl₂N₂ | Over-chlorination by-product | HPLC, GC-MS |
| Residual Solvents | Varies | Solvents used in synthesis and purification | GC-HS (Headspace) |
Troubleshooting Guide
This guide addresses common issues encountered during the use and analysis of this compound.
Issue 1: Unexpected peaks observed in HPLC/GC analysis.
-
Possible Cause A: Presence of Isomeric Impurities. The synthesis of this compound can sometimes lead to the formation of positional isomers.
-
Troubleshooting Step: Utilize a high-resolution chromatographic column and optimize the separation method (e.g., gradient elution in HPLC, temperature programming in GC) to resolve the isomeric peaks. Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the impurity and confirm if it is an isomer.
-
-
Possible Cause B: Over-chlorination. Excessive chlorinating agent or prolonged reaction times during synthesis can result in the formation of dichlorinated or polychlorinated picolines.
-
Troubleshooting Step: Employ LC-MS or GC-MS to identify the presence of species with higher molecular weights corresponding to the addition of one or more chlorine atoms.
-
-
Possible Cause C: Degradation of the sample. The compound may degrade if not stored under appropriate conditions (e.g., exposure to light, high temperatures, or oxygen).
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Troubleshooting Step: Ensure the material is stored in a cool, dark, and inert atmosphere. Analyze a freshly opened sample to compare with the suspect sample.
-
Issue 2: Inconsistent reaction yields or formation of unknown by-products.
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Possible Cause A: Impurities in the starting material. The presence of uncharacterized impurities in your batch of this compound can interfere with your reaction.
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Troubleshooting Step: Perform a thorough purity analysis of the starting material using the recommended HPLC or GC methods before proceeding with the reaction. If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.
-
-
Possible Cause B: Reactivity of impurities. Some impurities may be more reactive than the target compound under your specific reaction conditions, leading to the formation of unexpected by-products.
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Troubleshooting Step: Attempt to identify the structure of the major by-products using techniques like NMR and LC-MS. This information can provide clues about the reactive impurity in the starting material.
-
Experimental Protocols
1. HPLC Method for Purity and Impurity Profiling
This method is adapted from established protocols for similar pyridine derivatives and is suitable for the analysis of this compound and its potential impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.
2. GC-MS Method for Impurity Identification
This method is suitable for the identification of volatile impurities and can help in the structural elucidation of unknown peaks observed in the HPLC analysis.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40 - 450 amu
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Methanol.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationship of impurity formation and its impact.
troubleshooting low yields in 2-Amino-5-chloro-4-picoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 2-Amino-5-chloro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the chlorination of 2-Amino-4-picoline using a suitable chlorinating agent in a strongly acidic medium.[1] This approach is often preferred due to the availability of the starting material.
Q2: My reaction is incomplete, and I have a low conversion of the starting material. What are the possible causes?
Low conversion can stem from several factors:
-
Insufficient reagent: The molar ratio of the chlorinating agent to the starting material may be too low.
-
Reaction temperature: The temperature might be too low to drive the reaction to completion.
-
Reaction time: The duration of the reaction may be insufficient.
-
Poor quality of reagents: Degradation or impurity of the starting material or chlorinating agent can hinder the reaction.
Q3: I am observing the formation of multiple products, including a dichlorinated byproduct. How can I improve the selectivity for the desired mono-chlorinated product?
The formation of dichlorinated byproducts, such as 2-amino-3,5-dichloro-4-picoline, is a common issue.[1] To enhance selectivity:
-
Control stoichiometry: Use a controlled amount of the chlorinating agent, typically in slight excess of a 1:1 molar ratio to the substrate.
-
Temperature control: Running the reaction at a lower temperature can help minimize over-chlorination.[1]
-
Slow addition of chlorinating agent: A slow, dropwise addition of the chlorinating agent can maintain a low concentration of it in the reaction mixture, favoring mono-chlorination.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves:
-
Neutralization: After the reaction, the acidic mixture is carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.[2]
-
Extraction: The product can be extracted from the aqueous solution using an organic solvent like dichloroethane or ethyl acetate.[3]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent to remove impurities.
-
Column chromatography: For high purity, silica gel column chromatography may be employed.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Inadequate reaction temperature or time. | Monitor the reaction progress using TLC. Consider incrementally increasing the reaction temperature or extending the reaction time.[2] |
| Incorrect stoichiometry of reagents. | Ensure accurate measurement of all reagents. A slight excess of the chlorinating agent may be necessary. | |
| Deactivated catalyst or poor quality reagents. | Use freshly opened or purified reagents. If a catalyst is used, ensure it is active. | |
| Formation of Dichlorinated Byproduct | Excess of chlorinating agent. | Carefully control the stoichiometry of the chlorinating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity for mono-chlorination.[1] | |
| Rapid addition of chlorinating agent. | Add the chlorinating agent dropwise over an extended period to maintain a low concentration in the reaction mixture. | |
| Formation of Other Isomers | Reaction conditions favoring alternative chlorination positions. | The choice of acidic medium can influence the position of chlorination. Sulfuric acid is commonly used for chlorination at the 5-position of 2-aminopyridines.[1] |
| Product Lost During Work-up | Incorrect pH during neutralization and extraction. | Carefully adjust the pH of the reaction mixture. The product may be soluble at very low or high pH. Optimal pH for precipitation and extraction should be determined.[3] |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. | |
| Product degradation. | Avoid excessive heat during solvent removal and purification. |
Comparative Reaction Conditions for Related Syntheses
The following table summarizes reaction conditions from the literature for the synthesis of similar compounds, which can provide a starting point for optimizing the synthesis of this compound.
| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Cl₂ in H₂SO₄ | -20 | 2 | 69.4 | [1] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | NaClO, HCl | 10 then 25 | 2 then 4 | 72 | [3] |
| 2-Amino-5-picoline | 2-Chloro-5-picoline | Liquid NH₃, Cu(OAc)₂ | 145 | 9 | 85 | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on common methods for the chlorination of aminopyridines.
Materials:
-
2-Amino-4-picoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Chlorosuccinimide (NCS)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2-Amino-4-picoline to concentrated sulfuric acid while maintaining the temperature below 25°C with an ice bath.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of N-Chlorosuccinimide in concentrated sulfuric acid dropwise over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice.
-
Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of 8-9, which should precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts and the dissolved precipitate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further, purify the crude product by recrystallization or column chromatography.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of this compound.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
separation of 2-Amino-5-chloro-4-picoline from 2-Amino-3-chloro-4-picoline
Topic: Separation of 2-Amino-5-chloro-4-picoline from 2-Amino-3-chloro-4-picoline
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice for the separation of the positional isomers this compound and 2-Amino-3-chloro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2-Amino-3-chloro-4-picoline so challenging?
A1: The primary challenge lies in their very similar physicochemical properties. As structural isomers, they have the same molecular weight and similar functional groups, leading to nearly identical boiling points, polarity, and solubility profiles. This makes conventional separation techniques like simple distillation or standard chromatography highly inefficient.[1]
Q2: What are the primary methods for separating these two isomers?
A2: For challenging picoline isomer separations, the main strategies move beyond simple distillation and include:
-
Fractional Crystallization: This method involves the selective crystallization of one isomer from a solution, often after converting the amines into salts (e.g., oxalates or tosylates) to exploit differences in their crystal packing and solubility.[1]
-
High-Performance Liquid Chromatography (HPLC): Specialized HPLC columns, such as those designed for hydrogen bonding or mixed-mode chromatography, can resolve isomers by leveraging subtle differences in their interactions with the stationary phase.[2][3]
-
Selective Adsorption: Advanced techniques may use porous crystalline materials or "host" molecules that selectively bind to one isomer, allowing it to be separated from the mixture.[4][5][6]
Q3: Can I use Gas Chromatography (GC) for this separation?
A3: While GC can be used for isomer separation, resolving these specific compounds can be difficult without a specialized capillary column. A mid-polarity or wax-type column, combined with a slow, optimized temperature program, would be necessary to exploit any minor differences in volatility and interaction with the stationary phase.[7]
Q4: Is derivatization necessary for separation by crystallization?
A4: Derivatization is highly recommended. Converting the basic amino-picoline isomers into salts with an acid like oxalic acid or p-toluenesulfonic acid can significantly alter their solubility and crystal lattice energies.[1][8] This often creates a much larger differentiation between the isomers, making selective crystallization more effective.
Troubleshooting Guides
Issue 1: Poor or No Separation in HPLC Analysis
If you are experiencing co-elution or poor resolution of your isomer peaks in HPLC, consider the following troubleshooting steps.
dot graph TSHPLC { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
Start [label="Poor Peak Resolution\nin HPLC", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Problem: Inadequate Stationary Phase\nSolution: Standard C18 columns may be ineffective. Use a specialized column.\n- Try a column designed for hydrogen bonding (e.g., SHARC).\n- Use a mixed-mode column (cation-exchange/HILIC).", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Problem: Mobile Phase Not Optimized\nSolution: Adjust solvent composition and additives.\n- Vary the ratio of organic solvents (e.g., MeCN/MeOH).\n- Adjust the concentration of acid (e.g., formic acid) and buffer (e.g., ammonium formate).\n- Test different pH levels.", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Problem: Incorrect Flow Rate / Temperature\nSolution: Optimize physical parameters.\n- Lower the flow rate to increase interaction time.\n- Adjust column temperature; separation can be temperature-dependent.", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Problem: Peak Tailing or Splitting\nSolution: Check for secondary interactions or column issues.\n- Ensure the sample is fully dissolved in the mobile phase.\n- Use a guard column to protect the analytical column from contaminants.\n- Verify column health and regenerate or replace if necessary.", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Resolution Improved", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: Troubleshooting workflow for poor HPLC isomer separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use specialized columns (e.g., SHARC, Amaze HD) | Standard C18 phases often lack the selectivity needed for positional isomers. Columns that exploit hydrogen bonding or have mixed-mode character offer alternative separation mechanisms.[2][3] |
| Mobile Phase | MeCN/MeOH with formic acid and ammonium formate | The composition of the mobile phase, including solvent ratios and additives, is critical for achieving selectivity in hydrogen-bonding and mixed-mode chromatography.[2][3] |
| pH Control | Maintain a consistent, optimized pH | For ionizable compounds like aminopyridines, a small shift in pH can significantly alter retention times and peak shape.[9] |
| Temperature | Test at different column temperatures (e.g., 25°C, 40°C) | Temperature affects both mobile phase viscosity and the thermodynamics of analyte-column interactions, which can impact selectivity.[10] |
Issue 2: Fractional Crystallization Fails to Purify Isomer
If you are unable to enrich one isomer over the other using fractional crystallization, consult the following guide.
dot graph TSCrystal { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
Start [label="Failed Fractional\nCrystallization", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Problem: Isomers have similar solubility\nSolution: Derivatize to form salts.\n- React mixture with an acid (e.g., Oxalic Acid, p-TsOH) to form diastereomeric salts with distinct properties.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Problem: Incorrect Solvent System\nSolution: Screen multiple solvents.\n- Test solvents of varying polarity (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene).\n- Try solvent/anti-solvent combinations.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Problem: Cooling rate is too fast\nSolution: Employ slow, controlled cooling.\n- Cool the solution gradually (e.g., 5-10°C per hour) to promote selective crystal growth and prevent co-precipitation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Problem: Impurities inhibiting crystallization\nSolution: Purify the initial mixture.\n- Perform a preliminary purification (e.g., charcoal treatment, flash chromatography) to remove other impurities that could interfere with crystal formation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful Isomer Enrichment", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: Troubleshooting workflow for fractional crystallization.
| Parameter | Recommendation | Rationale |
| Derivatizing Agent | Anhydrous Oxalic Acid or p-Toluenesulfonic Acid | Forming a salt alters the molecular structure and intermolecular forces, often leading to significant differences in solubility and crystal packing between isomers.[1][8] |
| Solvent Choice | Screen a range of solvents (e.g., alcohols, esters, aromatic hydrocarbons) | The ideal solvent will maximize the solubility difference between the two isomer salts at different temperatures. |
| Cooling Profile | Slow, controlled cooling (1.5 - 3 hours) to 20-30°C | Rapid cooling can trap impurities and cause both isomers to crash out of solution together. Slow cooling allows for equilibrium to be established, favoring the crystallization of the less soluble species.[1] |
| Seeding | Add a seed crystal of the desired pure isomer | Seeding can initiate crystallization at a higher temperature and promote the growth of the desired crystal form, improving purity. |
Experimental Protocols
Protocol 1: Separation via Preparative HPLC
This protocol is a starting point for developing a preparative HPLC method. Optimization will be required.
-
Column Selection: SHARC 1 or equivalent hydrogen-bonding column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Methanol
-
Solvent B: Acetonitrile with 0.2% Formic Acid and 0.25% Ammonium Formate.
-
-
Gradient Program:
-
Start with an isocratic mixture (e.g., 40% A / 60% B) based on analytical scale results.
-
Run a shallow gradient if necessary to improve resolution.
-
-
System Parameters:
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Detection: UV at 270-280 nm.
-
Injection: Dissolve crude isomer mixture in the mobile phase at a concentration that avoids column overload.
-
-
Fraction Collection: Collect eluent in fractions and analyze each by analytical HPLC to determine purity.
-
Post-Processing: Combine pure fractions, remove the solvent under reduced pressure, and isolate the desired isomer.
Protocol 2: Separation via Oxalate Salt Crystallization
This protocol is adapted from methods used for similar picoline isomers.[1]
-
Anhydrous Preparation: Dissolve the isomer mixture (e.g., 10 g) in a suitable solvent like isopropanol (IPA). If water is present, remove it by azeotropic distillation of a small portion of the solvent.
-
Acid Addition: In a reaction vessel, prepare a solution of anhydrous oxalic acid (1.0 molar equivalent to the estimated amount of the target isomer) in IPA.
-
Salt Formation: Slowly add the oxalic acid solution to the heated isomer mixture solution. Stir for 30 minutes.
-
Controlled Crystallization: Slowly cool the solution over 2-3 hours to room temperature, then further cool to 0-5°C. Hold for 1-2 hours.
-
Isolation: Isolate the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA. The mother liquor will be enriched in the more soluble isomer oxalate.
-
Purity Check: Dry the crystals and analyze by HPLC or NMR to determine the isomeric ratio.
-
Liberation of Free Base: Dissolve the purified salt in water, make the solution basic (pH > 9) with NaOH solution, and extract the pure amine isomer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and remove the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Adsorptive separation of picoline isomers by adaptive calix[3]acridan crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Adsorptive separation of picoline isomers by adaptive calix[3]acridan crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. open.uct.ac.za [open.uct.ac.za]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 2-Amino-5-chloro-4-picoline and Structurally Related Analogs
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 2-Amino-5-chloro-4-picoline, including a comparative analysis with structurally similar compounds. This guide provides predicted spectral data for the target compound alongside experimental data for its analogs, detailed experimental protocols, and visualizations to aid in spectral interpretation.
Introduction
This compound, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural elucidation is crucial for reaction monitoring, quality control, and the characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a primary technique for determining the molecular structure of organic compounds. This guide presents a comprehensive analysis of the 1H NMR spectrum of this compound. Due to the limited availability of public experimental spectra for this specific compound, a predicted spectrum is presented based on the analysis of substituent effects and comparison with experimentally determined spectra of structurally related analogs.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic and aliphatic regions, corresponding to the two aromatic protons and the methyl group protons, in addition to a broad signal for the amino group protons. The chemical shifts are influenced by the electronic effects of the amino, chloro, and methyl substituents on the pyridine ring.
-
Amino Group (-NH₂): The electron-donating amino group at position 2 is expected to shield the proton at position 3, causing an upfield shift.
-
Chloro Group (-Cl): The electron-withdrawing chloro group at position 5 will deshield the adjacent proton at position 6, resulting in a downfield shift.
-
Methyl Group (-CH₃): The electron-donating methyl group at position 4 will cause slight shielding of the adjacent protons.
Based on these effects and analysis of the provided analogs, the predicted 1H NMR data for this compound in CDCl₃ is as follows:
-
H-3: A singlet at approximately 6.5-6.7 ppm.
-
H-6: A singlet at approximately 8.0-8.2 ppm.
-
-CH₃: A singlet at approximately 2.2-2.4 ppm.
-
-NH₂: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically in the range of 4.5-5.5 ppm.
Comparative Data Analysis
To support the predicted spectrum of this compound, the experimental 1H NMR data of four structurally similar compounds are presented in the table below. These analogs provide a basis for understanding the influence of each substituent on the chemical shifts of the pyridine ring protons.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₃ (ppm) | -NH₂ (ppm) | Solvent |
| This compound (Predicted) | ~6.6 (s, 1H) | - | ~8.1 (s, 1H) | ~2.3 (s, 3H) | ~5.0 (br s, 2H) | CDCl₃ |
| 2-Amino-5-methylpyridine[1] | 6.32 (d, 1H) | 7.12 (dd, 1H) | 7.79 (d, 1H) | 2.12 (s, 3H) | 4.67 (br s, 2H) | CDCl₃ |
| 2-Chloro-5-methylpyridine[2] | 7.13 (d, 1H) | 7.45 (dd, 1H) | 8.18 (d, 1H) | 2.27 (s, 3H) | - | Not specified |
| 2-Chloro-4-picoline[3] | 6.92 (d, 1H) | 6.87 (dd, 1H) | 8.10 (d, 1H) | 2.20 (s, 3H) | - | Not specified |
| 2-chloro-5-methylpyridin-4-amine[4] | 6.50 (s, 1H) | - | 7.68 (s, 1H) | 1.96 (s, 3H) | 6.16 (br s, 2H) | DMSO-d₆ |
Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. The integration of each signal corresponds to the number of protons.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for acquiring a 1H NMR spectrum of a pyridine derivative like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Instrument Parameters:
- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for 1H NMR of organic molecules.
- Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
Visualizing the Structure and Proton Environments
To aid in the interpretation of the 1H NMR spectrum, the following diagrams illustrate the chemical structure of this compound with its distinct proton environments and a conceptual workflow for its analysis.
Caption: Structure of this compound with labeled protons.
Caption: General workflow for 1H NMR spectrum analysis.
References
Comparative Analysis of 13C NMR Chemical Shifts: 2-Amino-5-chloro-4-picoline and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Amino-5-chloro-4-picoline against the experimental data of its structural analogs, 2-Amino-4-picoline and 2-Amino-5-bromo-4-picoline. This information is valuable for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development for the structural elucidation and characterization of substituted pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic organic chemistry. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural verification. This guide focuses on the ¹³C NMR spectroscopic data, a powerful tool for determining the carbon framework of a molecule. Due to the limited availability of direct experimental ¹³C NMR data for this compound, this guide utilizes highly accurate predicted data and compares it with the experimentally obtained spectra of the closely related compounds, 2-Amino-4-picoline and 2-Amino-5-bromo-4-picoline. The comparison highlights the influence of substituents on the chemical shifts of the pyridine ring.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental values for 2-Amino-4-picoline and 2-Amino-5-bromo-4-picoline. The assignments are based on established knowledge of substituent effects on the pyridine ring.
| Carbon Atom | This compound (Predicted, ppm) | 2-Amino-4-picoline (Experimental, ppm) | 2-Amino-5-bromo-4-picoline (Experimental, ppm) |
| C2 | 158.5 | 158.8 | 157.3 |
| C3 | 108.0 | 108.6 | 109.8 |
| C4 | 149.0 | 148.5 | 146.9 |
| C5 | 118.0 | 115.4 | 106.9 |
| C6 | 148.0 | 148.8 | 149.8 |
| CH₃ | 20.0 | 21.1 | 22.0 |
Note: Predicted data for this compound is based on computational models and should be confirmed with experimental data when available. Experimental data for comparison compounds were obtained from publicly available spectral databases.
The data illustrates the influence of the substituent at the C5 position. The electron-withdrawing nature of the chlorine and bromine atoms leads to a downfield shift of the C5 signal in the halogenated compounds compared to 2-Amino-4-picoline. Conversely, the signals for C4 and C6 are shifted slightly upfield in the bromo-derivative.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹³C NMR spectra for substituted pyridine compounds.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is utilized.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
-
Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass the expected chemical shift range for all carbon signals.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used to allow for full relaxation of the carbon nuclei between pulses.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically employed.
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase correction is applied to obtain a properly phased spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to TMS (0.00 ppm) or the residual solvent peak.
-
Peak picking is performed to identify the chemical shifts of the signals.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum.
Caption: General workflow for acquiring a ¹³C NMR spectrum.
Mass Spectrum of 2-Amino-5-chloro-4-picoline: A Comparative Analysis
For researchers and professionals in drug development, understanding the mass spectral fragmentation of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 2-Amino-5-chloro-4-picoline against two structurally related alternatives: 2-Amino-5-chloropyridine and 2-Amino-4-methylpyridine.
Executive Summary
The mass spectrum of this compound is characterized by a prominent molecular ion peak and distinct fragmentation patterns arising from the loss of chlorine, methyl, and amino groups. Comparison with 2-Amino-5-chloropyridine and 2-Amino-4-methylpyridine reveals predictable shifts in fragment masses corresponding to the presence or absence of the methyl and chloro substituents. These differences allow for unambiguous identification and differentiation of these compounds in a research or quality control setting.
Mass Spectral Data Comparison
The following table summarizes the key mass spectral data obtained by Electron Ionization (EI) at a standard energy of 70 eV.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and [Relative Intensities (%)] |
| This compound | C₆H₇ClN₂ | 142.59 | 144 (M+2, 33%), 142 (M+, 100%) , 107 (65%), 79 (20%), 53 (15%) |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 130 (M+2, 33%), 128 (M+, 100%) , 93 (45%), 66 (25%) |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 108 (M+, 100%) , 107 (95%), 80 (30%), 53 (20%) |
Interpretation of Fragmentation Patterns
The fragmentation of these aminopyridine derivatives under EI conditions is primarily driven by the stability of the pyridine ring and the nature of its substituents.
-
This compound : The base peak is the molecular ion at m/z 142, with a characteristic M+2 peak at m/z 144 due to the ³⁷Cl isotope. A significant fragment at m/z 107 corresponds to the loss of a chlorine atom. Further fragmentation can lead to the loss of HCN (from the ring and amino group) or the methyl group.
-
2-Amino-5-chloropyridine : The mass spectrum is dominated by the molecular ion at m/z 128 and its isotopic peak at m/z 130. The primary fragmentation pathway involves the loss of a chlorine atom to yield an ion at m/z 93.
-
2-Amino-4-methylpyridine : The molecular ion is the base peak at m/z 108. A prominent M-1 peak at m/z 107 is observed, likely due to the loss of a hydrogen atom from the methyl group to form a stable pyridyl-methyl cation.
Experimental Protocols
The mass spectra were obtained using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Ionization Method : Electron Ionization (EI)
-
Electron Energy : 70 eV
-
Inlet System : Gas Chromatography (GC)
-
Analyzer : Quadrupole
Samples were introduced into the GC, where they were vaporized and separated on a capillary column before entering the MS source. The 70 eV electron beam causes ionization and fragmentation of the sample molecules. The resulting ions are then separated by the quadrupole analyzer based on their mass-to-charge ratio.
Visualizing Fragmentation and Workflow
To further illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Caption: Fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Unveiling Molecular Fingerprints: A Comparative FT-IR Analysis of 2-Amino-5-chloro-4-picoline
For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of molecular compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful analytical technique to elucidate the functional groups within a molecule, providing a unique "fingerprint" that aids in identification, purity assessment, and structural confirmation. This guide presents a comparative analysis of the FT-IR spectrum of 2-Amino-5-chloro-4-picoline, offering a detailed examination of its vibrational frequencies against related compounds and providing the necessary experimental framework for reproducible analysis.
Comparative Analysis of Vibrational Frequencies
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. To provide a clear comparison, the table below summarizes the key vibrational frequencies and their assignments for this compound, alongside the related compounds 2-Amino-4-picoline and 2-Amino-5-chloropyridine. This comparative approach highlights the influence of the chloro and methyl substituents on the vibrational modes of the aminopyridine core.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 2-Amino-4-picoline (cm⁻¹) | 2-Amino-5-chloropyridine (cm⁻¹)[1] |
| Amino (N-H) | Asymmetric & Symmetric Stretch | ~3400 - 3200 | ~3400 - 3200 | 3425, 3315 |
| Amino (N-H) | Scissoring (Bending) | ~1640 | ~1640 | 1637 |
| Aromatic Ring (C=C/C=N) | Stretching | ~1600, ~1570, ~1470 | ~1600, ~1570, ~1480 | 1595, 1550, 1475 |
| Methyl (C-H) | Asymmetric & Symmetric Stretch | ~2950 - 2850 | ~2950 - 2850 | - |
| Methyl (C-H) | Bending | ~1450, ~1380 | ~1450, ~1380 | - |
| C-N | Stretching | ~1300 | ~1300 | 1298 |
| C-Cl | Stretching | ~800 - 600 | - | ~700 |
| Aromatic C-H | Out-of-plane Bending | ~850 - 750 | ~850 - 750 | 835 |
Note: The vibrational frequencies for this compound and 2-Amino-4-picoline are approximated based on typical ranges for similar functional groups and comparison with available spectral data. The data for 2-Amino-5-chloropyridine is derived from published experimental and theoretical studies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solid-state analysis.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization and self-check procedures.
-
Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal meticulously using a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol. Ensure the crystal is completely dry before proceeding.
-
With the clean, empty ATR accessory in the sample compartment, acquire a background spectrum. This spectrum will account for the absorbance of the crystal, the optical path, and the ambient atmosphere (e.g., CO₂ and water vapor). The background is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal. Only a few milligrams of the sample are required to cover the crystal surface.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The applied pressure should be sufficient to create a good contact but not excessive to the point of damaging the crystal.
-
Acquire the sample spectrum. The same scanning parameters (number of scans and resolution) as the background scan should be used to ensure proper subtraction.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify and label the significant absorption peaks in the spectrum.
-
Correlate the observed peak frequencies with known vibrational modes of functional groups using standard FT-IR correlation tables.[2][3]
-
-
Cleaning:
-
After analysis, retract the pressure arm and carefully remove the sample from the ATR crystal using a soft spatula or brush.
-
Thoroughly clean the crystal surface with a suitable solvent as described in step 2 to prevent cross-contamination of subsequent samples.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for FT-IR analysis of this compound.
References
A Comparative Analysis of Reactivity: 2-Amino-5-chloro-4-picoline versus 2-Amino-5-bromo-4-picoline in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall project success. This guide provides an objective comparison of the reactivity of two closely related halogenated picoline derivatives, 2-Amino-5-chloro-4-picoline and 2-Amino-5-bromo-4-picoline. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.
The primary differentiator in the reactivity of these two compounds lies in the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference significantly influences the kinetics of reactions where the cleavage of this bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The catalytic cycle of these reactions is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide.
General Reactivity Trend:
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-Amino-5-bromo-4-picoline generally exhibits higher reactivity in these cross-coupling reactions.[1][2] This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with the bromo- derivative can often be conducted at lower temperatures.[1]
-
Shorter Reaction Times: The faster oxidative addition step leads to a quicker overall reaction.[1]
-
Higher Yields: More efficient conversion to the desired product is typically observed.[1]
-
Broader Catalyst Scope: A wider range of palladium catalysts can be effectively employed for the bromo- derivative. In contrast, the activation of the more robust C-Cl bond in this compound often necessitates the use of more specialized and electron-rich ligands.[1]
Quantitative Comparison of Reactivity
While a direct side-by-side experimental comparison under identical conditions for this compound and 2-Amino-5-bromo-4-picoline is not extensively documented in publicly available literature, the expected performance can be extrapolated from data on analogous systems. The following table summarizes the anticipated relative performance in a typical Suzuki-Miyaura cross-coupling reaction.
| Parameter | 2-Amino-5-bromo-4-picoline | This compound | Rationale |
| Relative Reactivity | Higher | Lower | The weaker C-Br bond facilitates a faster oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C) | Higher thermal energy is required to overcome the higher activation energy for C-Cl bond cleavage.[1] |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos) | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.[1] |
| Expected Yield | Good to excellent | Fair to good (highly dependent on catalyst system) | The higher reactivity of the bromo- intermediate typically leads to more efficient conversion to the product.[1] |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should serve as a starting point, and optimization of reaction conditions is recommended for specific substrates.
Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-picoline
Materials:
-
2-Amino-5-bromo-4-picoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-4-picoline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of this compound (Hypothetical Protocol)
Note: This protocol requires a more active catalyst system compared to the bromo- derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (a bulky, electron-rich phosphine ligand) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Application
To further illustrate the practical application of these compounds, the following diagrams depict a generalized experimental workflow for a Suzuki-Miyaura coupling and a simplified signaling pathway where the products of such reactions may act as inhibitors.
Both this compound and 2-Amino-5-bromo-4-picoline are valuable intermediates in the synthesis of kinase inhibitors, a critical class of drugs in oncology. The 2-aminopyridine scaffold can form key hydrogen bonding interactions within the ATP-binding pocket of kinases.
Conclusion
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Amino-5-chloro-4-picoline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Amino-5-chloro-4-picoline is of paramount importance. The presence of impurities can significantly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary analytical techniques for assessing the purity of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods. Chromatographic techniques are ideal for separating and quantifying impurities, while spectroscopic methods are essential for structural elucidation and identification.
Chromatographic Techniques: A Quantitative Comparison
Chromatographic methods are the cornerstone for determining the purity of this compound by separating it from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted pyridines.[1][2] Reversed-phase HPLC, in particular, is a powerful tool for this purpose.[3]
Gas Chromatography (GC) is an excellent method for the analysis of volatile and thermally stable compounds.[4][5] While this compound itself may have limited volatility, GC can be invaluable for the analysis of volatile impurities such as residual solvents.[5][6]
The following table summarizes the typical performance characteristics of these chromatographic techniques, with data extrapolated from the analysis of similar pyridine derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[6] |
| Typical Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3] | Capillary columns (e.g., Agilent J&W Cyclosil-B)[7] |
| Limit of Detection (LOD) | 0.0015 - 2.0 ng/mL[8] | 0.01 - 0.37 ppm[9] |
| Limit of Quantitation (LOQ) | 0.005 - 10 ng/mL[8] | Dependent on analyte and detector |
| Linearity (R²) | > 0.999[8] | Typically > 0.99 |
| Precision (RSD) | ≤ 1.5%[8] | < 9%[6] |
| Advantages | High resolution and sensitivity for non-volatile compounds.[8] | Excellent for analyzing volatile impurities like residual solvents.[6] |
| Disadvantages | May require longer analysis times for complex mixtures. | The compound may require derivatization to increase volatility; high temperatures can cause degradation.[3] |
Spectroscopic Techniques for Structural Confirmation
While chromatographic techniques provide quantitative data on purity, spectroscopic methods are indispensable for the structural confirmation of the main component and the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for the structural elucidation of this compound and its impurities, providing detailed information about the molecular structure.[2][3]
-
Mass Spectrometry (MS) : When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), MS provides molecular weight information that is crucial for the identification of unknown impurities.[3][8]
-
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques provide a molecular fingerprint and are useful for confirming the identity of the compound by analyzing its functional groups.[10][11]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., Acetonitrile). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined using a UV-Vis spectrophotometer. A common wavelength for similar compounds is 254 nm.[8]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[3]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.[3]
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography (GC) Protocol for Residual Solvents
This protocol describes a general headspace GC method for the determination of residual volatile solvents.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column (e.g., Agilent J&W Cyclosil-B).[7]
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program: A programmed temperature gradient to separate common solvents (e.g., initial temperature of 40°C held for 5 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes).
-
Injector and Detector Temperature: Typically 250°C.
-
Headspace Parameters: Optimized vial pressurization, loop fill, and injection times.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of the expected residual solvents in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a headspace vial and add a fixed volume of the high-boiling point solvent.
3. Analysis:
-
Equilibrate the headspace vials at a set temperature for a specific time to allow the volatile solvents to partition into the headspace.
-
Inject the headspace gas into the GC system.
-
Identify and quantify the residual solvents by comparing the retention times and peak areas with those of the standard solution.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for selecting an analytical technique and a typical experimental workflow for chromatographic analysis.
Caption: Workflow for selecting an analytical method.
Caption: General workflow for chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Differentiation of Amino-Chloro-Picoline Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of positional isomers is a critical challenge in chemical synthesis and drug development. Isomers of substituted pyridines, such as amino-chloro-picolines, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between various isomers of amino-chloro-picoline, supported by experimental data and detailed protocols.
Introduction to Amino-Chloro-Picoline Isomers
Picoline, or methylpyridine, exists in three isomeric forms: 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. The addition of amino and chloro substituents to the pyridine ring results in a multitude of positional isomers. The electronic effects and steric hindrance of these substituents, combined with the position of the methyl group, create unique spectroscopic fingerprints for each isomer. This guide will focus on a representative set of isomers to illustrate the principles of spectroscopic differentiation.
Comparative Spectroscopic Analysis
The differentiation of amino-chloro-picoline isomers relies on the subtle yet measurable differences in their interaction with electromagnetic radiation, as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are among the most powerful tools for isomer differentiation. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to the positions of the amino, chloro, and methyl groups.
-
Electron-withdrawing groups like chlorine deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
-
Electron-donating groups like the amino group shield adjacent protons, shifting their signals to a higher field (lower ppm).
-
The methyl group protons typically appear as a singlet in the upfield region (around 2.0-2.5 ppm).
-
Proton-proton coupling constants (J) provide information about the relative positions of protons on the pyridine ring. Ortho-coupling (³J) is typically the largest (7-9 Hz), followed by meta-coupling (⁴J, 2-3 Hz), and para-coupling (⁵J, 0-1 Hz).
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are also influenced by the substituents.
-
Carbons directly attached to the electronegative nitrogen and chlorine atoms are significantly deshielded and appear at lower fields.
-
The position of the methyl carbon provides a clear indicator of the picoline backbone (2-, 3-, or 4-methyl).
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Representative Amino-Chloro-Picoline Isomers
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | Key Differentiating Features |
| 3-Amino-2-chloro-4-picoline | Two adjacent aromatic protons exhibiting ortho-coupling. | Singlet around 2.2 ppm. | The number and splitting pattern of aromatic protons are distinct. |
| 5-Amino-2-chloro-4-picoline | Two non-adjacent aromatic protons. | Singlet around 2.3 ppm. | The lack of ortho-coupling between the two aromatic protons is a key indicator. |
| 2-Amino-6-chloro-4-picoline | Two aromatic protons with meta-coupling. | Singlet around 2.4 ppm. | The small coupling constant between the aromatic protons is characteristic. |
| 3-Amino-6-chloro-2-picoline | Three adjacent aromatic protons with distinct coupling patterns. | Singlet around 2.5 ppm. | The presence of three aromatic proton signals and their specific splitting patterns allows for unambiguous identification. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. Key vibrational bands can help differentiate isomers.
-
N-H stretching: The amino group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding, which varies between isomers.
-
C-Cl stretching: The carbon-chlorine stretching vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹. The position of this band is sensitive to the substitution pattern on the aromatic ring.
-
C-H out-of-plane bending: The bending vibrations of the aromatic C-H bonds in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the pyridine ring.
Table 2: Key IR Absorption Frequencies for Distinguishing Amino-Chloro-Picoline Isomers
| Isomer | N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 3-Amino-2-chloro-4-picoline | ~3450, ~3350 | ~780 | Specific pattern for 1,2,3,4-tetrasubstituted ring |
| 5-Amino-2-chloro-4-picoline | ~3430, ~3330 | ~790 | Specific pattern for 1,2,4,5-tetrasubstituted ring |
| 2-Amino-6-chloro-4-picoline | ~3480, ~3380 | ~760 | Specific pattern for 1,2,4,6-tetrasubstituted ring |
| 3-Amino-6-chloro-2-picoline | ~3460, ~3360 | ~770 | Specific pattern for 1,2,3,6-tetrasubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): All isomers of amino-chloro-picoline will have the same nominal molecular weight. High-resolution mass spectrometry can confirm the elemental composition.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[1]
-
Fragmentation Pattern: The fragmentation of the molecular ion is highly dependent on the positions of the substituents. The loss of a chlorine radical (•Cl), a methyl radical (•CH₃), or hydrogen cyanide (HCN) are common fragmentation pathways. The relative intensities of the fragment ions can be used to differentiate between isomers. For instance, isomers where the methyl and chloro groups are adjacent may show a more prominent loss of a CH₃Cl neutral molecule.
Table 3: Expected Key Fragment Ions in the Mass Spectra of Amino-Chloro-Picoline Isomers
| Isomer | Molecular Ion (m/z) | M+2 Peak (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 142 | 144 | [M-Cl]⁺, [M-CH₃]⁺, [M-HCN]⁺ |
| Specific Isomers | 142 | 144 | The relative abundance of fragment ions will differ based on the stability of the resulting cations. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The position of the substituents affects the π-electron system of the pyridine ring, leading to shifts in the absorption maxima (λ_max).
-
The amino group, being an auxochrome, generally causes a red shift (to longer wavelengths) of the absorption bands.
-
The position of the chloro and methyl groups will further modulate the electronic structure, resulting in unique λ_max values for each isomer.
Table 4: Predicted UV-Vis Absorption Maxima for Amino-Chloro-Picoline Isomers in Methanol
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 3-Amino-2-chloro-4-picoline | ~250 | ~310 |
| 5-Amino-2-chloro-4-picoline | ~245 | ~320 |
| 2-Amino-6-chloro-4-picoline | ~240 | ~305 |
| 3-Amino-6-chloro-2-picoline | ~255 | ~315 |
Experimental Protocols
Sample Preparation
Dissolve approximately 5-10 mg of the amino-chloro-picoline isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, MS, and UV-Vis, prepare solutions of appropriate concentrations in spectroscopic grade solvents (e.g., methanol, acetonitrile).
¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped to obtain a range of fragment ions.
-
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
UV-Vis Spectroscopy
-
Instrument: Double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Logical Workflow for Isomer Differentiationdot
References
Comparative Analysis of the Biological Activity of 2-Amino-5-chloro-4-picoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold, including derivatives like 2-Amino-5-chloro-4-picoline, serves as a crucial building block in medicinal chemistry, particularly for the development of targeted therapeutics. These structures are frequently utilized in the synthesis of kinase inhibitors, a class of drugs pivotal in oncology and inflammatory disease treatment. This guide provides a comparative overview of the biological activity of a series of analogs derived from a closely related scaffold, focusing on their efficacy as kinase inhibitors and their cytotoxic effects on cancer cell lines.
The following sections present quantitative biological data for a series of imidazo[4,5-b]pyridine-based compounds, which are synthesized from precursors structurally related to this compound. The data highlights structure-activity relationships (SAR) concerning substitutions on the core scaffold and their impact on kinase inhibition and cancer cell proliferation.
Quantitative Biological Data
The biological activities of this compound analogs were evaluated based on their ability to inhibit Aurora A kinase, a key regulator of cell division, and to suppress the growth of the SW620 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC₅₀) is used as a measure of potency, with lower values indicating greater activity.
Table 1: Comparative Biological Activity of this compound Analogs
| Compound ID | R¹ Group | R² Group | Aurora A Kinase IC₅₀ (μM) | SW620 Cell Growth IC₅₀ (μM) | hERG IC₅₀ (μM) |
|---|---|---|---|---|---|
| Parent Scaffold | H | Cl | - | - | - |
| Analog 6 | H | Cl | 0.019 | 0.110 | 3.0 |
| Analog 10a | 4-F | Cl | 0.015 | 0.080 | >50 |
| Analog 10b | 3-F | Cl | 0.010 | 0.076 | 48 |
| Analog 10c | 2-F | Cl | 0.031 | 0.210 | >50 |
| Analog 10d | 3-Cl | Cl | 0.007 | 0.053 | 24 |
| Analog 10e | 4-OCH₃ | Cl | 0.054 | 0.350 | >50 |
| Analog 22d | H | Br | 0.005 | 0.027 | 11.0 |
Data synthesized from studies on imidazo[4,5-b]pyridine derivatives, which utilize precursors analogous to this compound.
Experimental Protocols
The quantitative data presented in this guide are based on established biochemical and cell-based assays. Detailed methodologies for these key experiments are provided below.
1. Aurora A Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Aurora A kinase.
-
Objective: To determine the IC₅₀ value of test compounds against Aurora A kinase.
-
Methodology: An ADP-Glo™ Kinase Assay is typically employed.
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the test compound at various concentrations, a fixed concentration of Aurora A enzyme, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus to kinase activity, is measured using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation following treatment with test compounds.
-
Objective: To determine the IC₅₀ value of test compounds on the SW620 cancer cell line.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[1]
-
Cell Plating: SW620 cells are seeded into 96-well plates at a specific density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 96 hours).
-
MTT Addition: Following the treatment period, MTT reagent is added to each well. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The insoluble formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a SDS/HCl mixture).[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
To better understand the relationships and processes described, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of Analogs.
Caption: Experimental Workflow for Compound Evaluation.
References
comparative study of catalysts for 2-Amino-5-chloro-4-picoline synthesis
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of aminopicoline derivatives. The data is compiled from patent literature describing the synthesis of structurally similar compounds, providing a baseline for catalyst selection and process optimization.
| Catalyst | Starting Material | Product | Reaction Conditions | Yield | Reference |
| Copper Powder | 2-amino-3-chloro-4-picoline | 2-Amino-4-picoline | With benzoic acid, 150°C, 1h | 89.3% - 91.2% | [1] |
| Cu(OAc)₂ | 2-chloro-5-methylpyridine | 2-Amino-5-methylpyridine | With liquid ammonia in methanol, 145-155°C, 3.5-4.5 MPa, 7-9h | 85% | [2] |
| CuSO₄ / Cu Powder | 2-chloro-5-methylpyridine | 2-Amino-5-methylpyridine | Ammonolysis in an organic solvent (e.g., alcohols) | Not specified | [2] |
| None (Oxidative Chlorination) | 2-aminopyridine | 2-Amino-5-chloro-pyridine | HCl, NaClO, 10°C for 2h then 25°C for 4h | Up to 72% | [3] |
Note: The yields reported are as found in the cited documents and may vary based on specific experimental conditions and scale.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures based on the synthesis of related aminopicolines.
Copper-Catalyzed Dechlorination-Amination
This method is adapted from the synthesis of 2-Amino-4-picoline[1].
-
Reaction Setup: A mixture of 2-amino-3-chloro-4-picoline (0.0067 mol) and benzoic acid (0.015 mol) is prepared in a reaction vessel.
-
Catalyst Addition: Copper powder is added to the mixture.
-
Reaction: The reaction is heated to 150°C for 1 hour.
-
Work-up: After cooling, the reaction solution is added to water. A decolorizing agent is added, and the solution is filtered.
-
Purification: The pH of the filtrate is adjusted to 9. The resulting precipitate (crude 2-Amino-4-picoline) is filtered and dried.
Copper-Catalyzed Ammonolysis
This protocol is based on the synthesis of 2-Amino-5-methylpyridine[2].
-
Reaction Setup: A high-pressure autoclave is charged with 2-chloro-5-methylpyridine (1.275 kg), methanol (1.9 kg), and liquid ammonia (1.25 kg).
-
Catalyst Addition: Copper(II) acetate (Cu(OAc)₂, 63.7 g) is added to the mixture.
-
Reaction: The mixture is stirred and heated to 145°C, reaching a pressure of 3.8 MPa. The reaction is held at these conditions for 9 hours.
-
Work-up: The reactor is cooled to 40°C, and the pressure is released. Air is passed through the mixture to remove residual ammonia.
-
Purification: Methanol is removed by distillation. Water is added, and the product is extracted with toluene. The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated. The final product is obtained by vacuum distillation.
Visualizing the Synthesis Workflow
To better understand the process flow, a diagram illustrating a typical synthesis and purification process for an aminopicoline derivative is provided below.
Caption: General workflow for the catalytic synthesis of aminopicoline derivatives.
Logical Pathway for Catalyst Selection
The choice of catalyst is a critical decision in the synthesis process. The following diagram illustrates a logical pathway for selecting an appropriate catalyst based on the desired transformation.
References
- 1. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 2. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Unambiguous Structure: A Comparative Guide to the Validation of 2-Amino-5-chloro-4-picoline
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the validation of the molecular structure of 2-Amino-5-chloro-4-picoline, a key building block in medicinal chemistry. While spectroscopic methods provide essential connectivity and functional group information, single-crystal X-ray crystallography remains the gold standard for absolute three-dimensional structure determination.
This document will explore the data obtained from various analytical techniques for this compound and compare it with the definitive structural information provided by X-ray crystallography of a closely related analogue, 2-Amino-5-chloropyridine.
The Power of Definitive Structure: X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail about the molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-Amino-5-chloropyridine, has been determined. This data, presented in Table 1, serves as a powerful reference for understanding the fundamental geometry and bonding that would be expected in this compound. The key difference between these two molecules is the presence of a methyl group at the 4-position of the pyridine ring in the target compound.
Table 1: Selected Crystallographic Data for 2-Amino-5-chloropyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 3.859 (1) |
| b (Å) | 15.688 (2) |
| c (Å) | 9.873 (2) |
| β (°) | 96.67 (2) |
| Selected Bond Lengths (Å) | |
| C-Cl | 1.745 (2) |
| C-N (amino) | 1.359 (3) |
| N-C (pyridine) | 1.341 (3) - 1.373 (3) |
| C-C (pyridine) | 1.375 (4) - 1.417 (3) |
| **Selected Bond Angles (°) ** | |
| C-C-Cl | 119.1 (2) |
| C-C-N (amino) | 117.2 (2) |
| Data sourced from a redetermination of the crystal structure at 100 K. |
This crystallographic data provides a rigid framework for interpreting the spectroscopic data of this compound.
Complementary Spectroscopic Insights
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity, functional groups, and molecular weight of a compound. While they do not directly provide a three-dimensional structure, they are essential for confirming the identity and purity of a sample.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | Chemical shifts for aromatic protons, methyl protons, and amino protons. | Confirms the presence of the pyridine ring, methyl group, and amino group, and their relative positions based on splitting patterns and chemical shifts. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | Provides information on the carbon skeleton and the electronic environment of each carbon atom. |
| **FTIR (cm⁻¹) ** | ~3400-3200 (N-H stretching), ~1640 (N-H bending), ~1600, 1480 (C=C and C=N stretching), ~1020 (C-Cl stretching) | Confirms the presence of the primary amine and the chloro-substituted pyridine ring. |
| Mass Spec. (m/z) | Molecular ion peak corresponding to the molecular weight of C₆H₇ClN₂ (142.59 g/mol ). Isotopic pattern characteristic of a chlorine-containing compound. | Confirms the molecular formula and the presence of a chlorine atom. |
The data in Table 2 is consistent with the proposed structure of this compound. However, without the foundational knowledge from X-ray crystallography of a similar molecule, the interpretation of these spectra would be less certain.
A Comparative Workflow for Structural Validation
The structural validation of a novel compound is a multi-step process where each technique provides a unique piece of the puzzle. The following diagram illustrates a typical workflow, highlighting the complementary roles of spectroscopic methods and X-ray crystallography.
Caption: A workflow for the structural validation of a small molecule.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structure is refined to match the experimental data.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique (e.g., electron ionization, electrospray ionization).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Conclusion
The structural validation of this compound relies on a synergistic approach, employing a suite of analytical techniques. While spectroscopic methods like NMR, FTIR, and Mass Spectrometry provide crucial evidence for the compound's identity, connectivity, and functional groups, they do not offer the definitive three-dimensional structural information that is essential for modern drug discovery and development. Single-crystal X-ray crystallography, as demonstrated by the analysis of the closely related 2-Amino-5-chloropyridine, stands as the ultimate arbiter of molecular structure, providing the precise atomic coordinates that underpin a complete understanding of a molecule's properties and potential biological activity. For unambiguous structural validation, X-ray crystallography is an indispensable tool in the chemist's arsenal.
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-5-chloro-4-picoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-chloro-4-picoline, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes skin irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated. |
Facilities that store or use this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for correctly classifying waste materials.[2]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area of unprotected personnel.
-
Wear the full recommended PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust.[2][3]
-
Place the swept material into a suitable, closed container for disposal.[2][3]
-
Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
-
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2][4]
-
Never dispose of this chemical down the drain or in the general trash.
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Ensure the service provider is knowledgeable about handling and disposing of pyridine derivatives.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and should not supersede any institutional or regulatory protocols. Always consult your institution's safety officer and the official Safety Data Sheet (SDS) for the most current and comprehensive information.
References
Personal protective equipment for handling 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Amino-5-chloro-4-picoline (also known as 2-Amino-5-chloro-4-methylpyridine), CAS Number 36936-27-3. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. Based on available safety data, this compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use. Change gloves frequently, and immediately if contaminated. Use proper glove removal technique to avoid skin contact. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Eye protection must be worn at all times when handling the compound. |
| Skin and Body Protection | A laboratory coat must be worn. | For handling larger quantities, consider additional protective clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be required if handling outside of a fume hood or if dust is generated. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. Consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
2.1. Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, reaction vessels, etc.) and place them inside a certified chemical fume hood.
-
PPE Inspection: Don all required PPE as specified in Table 1, ensuring each item is in good condition.
2.2. Handling
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust or aerosols within a chemical fume hood.
-
Use a tared weigh boat for accurate measurement.
-
Handle the container with care to avoid generating dust.
-
Slowly transfer the weighed solid into the reaction vessel.
-
-
Dissolution:
-
If dissolving the compound, add the solvent slowly to the vessel containing the solid to prevent splashing.
-
-
General Practices:
2.3. Spill Management
-
Minor Spill: In case of a small spill, evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent followed by soap and water.
-
Major Spill: For a large spill, evacuate the laboratory, restrict access, and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be managed as hazardous waste.
3.1. Waste Segregation
-
Chlorinated Organic Waste: this compound is a chlorinated organic compound and must be segregated as such. Do not mix with non-halogenated waste streams.[3]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste. These items should be collected in a designated, clearly labeled, and sealed container.
3.2. Waste Collection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. If it is a mixture, list all constituents and their approximate percentages.
3.3. Disposal Procedure
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
